Aluminum ferrocyanide
Description
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Structure
2D Structure
Properties
CAS No. |
15669-30-4 |
|---|---|
Molecular Formula |
C18Al4Fe3N18 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
tetraaluminum;iron(2+);octadecacyanide |
InChI |
InChI=1S/18CN.4Al.3Fe/c18*1-2;;;;;;;/q18*-1;4*+3;3*+2 |
InChI Key |
UGXDICPIVUWXLR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
Isomeric SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Prospective Synthesis of Aluminum Ferrocyanide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of aluminum ferrocyanide nanoparticles is not a well-documented process in current scientific literature. This guide, therefore, presents a prospective approach based on established synthesis methods for other metal ferrocyanide nanoparticles and aluminum-based nanomaterials. The protocols and data herein are extrapolated and intended to serve as a foundational resource for researchers venturing into this novel area of materials science.
Introduction
Metal ferrocyanide complexes are of significant interest due to their unique properties, including their application in the decontamination of radioactive cesium.[1][2][3] While various metal ferrocyanides have been synthesized and studied, this compound nanoparticles represent a largely unexplored area. This guide provides a theoretical framework for their synthesis, characterization, and potential applications, drawing parallels from existing research on related compounds. The development of a reliable synthesis protocol for this compound nanoparticles could open new avenues in areas such as targeted drug delivery, diagnostics, and environmental remediation.[4][5][6]
Proposed Synthesis Methodologies
Based on the synthesis of other metal nanoparticles and ferrocyanide complexes, co-precipitation is the most probable and straightforward method for producing this compound nanoparticles.[7][8][9] This technique involves the simultaneous precipitation of aluminum and ferrocyanide ions from a solution to form the desired nanoparticles.
Co-Precipitation Method
The co-precipitation method is a simple and effective technique for synthesizing a wide range of nanoparticles.[7] It involves mixing aqueous solutions of the metal salts at a suitable temperature with a precipitating agent.[7]
Experimental Protocol:
-
Precursor Preparation:
-
Prepare an aqueous solution of an aluminum salt, such as aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃).
-
Prepare a separate aqueous solution of a ferrocyanide salt, such as potassium ferrocyanide (K₄[Fe(CN)₆]).
-
-
Reaction:
-
Under controlled temperature and vigorous stirring, slowly add the potassium ferrocyanide solution to the aluminum salt solution.
-
A precipitating agent, such as a base (e.g., NH₄OH), can be added to control the pH and induce precipitation.[7]
-
The reaction is expected to proceed as follows: 4Al³⁺ + 3[Fe(CN)₆]⁴⁻ → Al₄[Fe(CN)₆]₃ (s)
-
-
Aging:
-
Allow the resulting precipitate to age in the solution for a specific duration (e.g., 30 minutes to several hours) to facilitate particle growth and stabilization.[7]
-
-
Purification:
-
Separate the nanoparticles from the reaction mixture through centrifugation or suction filtration.[7]
-
Wash the collected nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.
-
-
Drying:
-
Dry the purified nanoparticles in an oven at a controlled temperature to obtain a fine powder.
-
Generalized Experimental Workflow:
Characterization Techniques
To confirm the successful synthesis and to determine the physicochemical properties of the this compound nanoparticles, a suite of characterization techniques should be employed.[10][11]
-
X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size of the nanoparticles.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the ferrocyanide complex.[13]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[12][14]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and purity of the synthesized nanoparticles.[13]
-
Dynamic Light Scattering (DLS): To measure the particle size distribution in a colloidal suspension.[14]
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data based on typical results from the synthesis of related nanoparticles. Actual experimental results may vary.
| Parameter | Co-Precipitation | Sol-Gel | Hydrothermal |
| Particle Size (nm) | 50 - 250[12] | 4 - 13[15] | ~100[16] |
| Morphology | Irregular spherical[8] | Spherical | Nanoplates[16] |
| Yield (%) | > 90 | 70 - 85 | 80 - 95 |
| Purity (%) | > 95 | > 98 | > 97 |
| Reaction Time (h) | 1 - 4 | 24 - 72 | 6 - 24[17] |
| Reaction Temp. (°C) | 25 - 80 | 25 - 60 | 100 - 180[18] |
Potential Signaling Pathways and Applications
While specific signaling pathways involving this compound nanoparticles are yet to be investigated, their potential applications can be inferred from the properties of other metal nanoparticles and ferrocyanide compounds.
Potential Applications:
-
Drug Delivery: Nanoparticles can be engineered as carriers for targeted drug delivery, potentially improving the therapeutic index of various drugs.[6][19] The surface of this compound nanoparticles could be functionalized to target specific cells or tissues.
-
Radioactive Cesium Decontamination: Ferrocyanide-based materials are known for their high affinity for cesium ions, making them effective agents for the removal of radioactive cesium from contaminated environments.[1][20]
-
Catalysis: The high surface area-to-volume ratio of nanoparticles makes them excellent candidates for catalytic applications.
Hypothetical Cellular Interaction Pathway:
Future Research Directions
The synthesis of this compound nanoparticles is a promising yet unexplored field. Future research should focus on:
-
Optimization of Synthesis Parameters: Systematically varying parameters such as precursor concentrations, pH, temperature, and reaction time to control the size, morphology, and stability of the nanoparticles.
-
Surface Functionalization: Modifying the nanoparticle surface with polymers, ligands, or antibodies to enhance biocompatibility and enable targeted delivery.
-
In Vitro and In Vivo Studies: Evaluating the cytotoxicity, cellular uptake, and therapeutic efficacy of these nanoparticles in relevant biological models.
-
Environmental Applications: Investigating the efficiency of this compound nanoparticles for the removal of radioactive cesium and other heavy metal contaminants from water.
This guide provides a foundational framework for researchers to embark on the synthesis and exploration of this compound nanoparticles. The lack of existing literature presents a unique opportunity for novel and impactful research in the fields of materials science, nanomedicine, and environmental science.
References
- 1. Effective removal of radioactive cesium from contaminated water by synthesized composite adsorbent and its thermal treatment for enhanced storage stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decontamination effectiveness of ferric ferrocyanide and ammonium-ferric-cyano-ferrate in rats contaminated with radiocaesium (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.niif.hu [epa.niif.hu]
- 10. Frontiers | A review of metallic nanoparticles: present issues and prospects focused on the preparation methods, characterization techniques, and their theranostic applications [frontiersin.org]
- 11. Current Overview of Metal Nanoparticles’ Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Green Synthesis of Aluminum Oxide Nanoparticles Using Clerodendrum phlomidis and Their Antibacterial, Anti-inflammatory, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Review of Methods for Synthesis of Al Nanoparticles : Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. publications.polymtl.ca [publications.polymtl.ca]
- 19. researchgate.net [researchgate.net]
- 20. Removal of Radioactive Cesium Using Prussian Blue Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Crystal Structure Analysis of Aluminum Hexacyanoferrate(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of aluminum hexacyanoferrate(II) (Al₄[Fe(CN)₆]₃), a compound of interest due to its potential applications in areas such as catalysis and as an adsorbent. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data, and outlines the logical workflow of the characterization process.
Introduction
Aluminum hexacyanoferrate(II) is a member of the extensive family of Prussian blue analogues (PBAs). These compounds are coordination polymers with a characteristic face-centered cubic crystal structure. The general formula for PBAs is AₓM'[M''(CN)₆]ᵧ·nH₂O, where A is an alkali or alkaline earth metal cation, and M' and M'' are transition metal ions. In the case of aluminum hexacyanoferrate(II), aluminum ions (Al³⁺) and ferrous ions (Fe²⁺) are linked by cyanide bridges (C≡N). The understanding of its precise crystal structure is crucial for elucidating its physicochemical properties and for the rational design of new materials with tailored functionalities.
Experimental Protocols
The analysis of the crystal structure of aluminum hexacyanoferrate(II) involves two primary experimental stages: synthesis of the crystalline material and its characterization using X-ray diffraction.
Synthesis of Aluminum Hexacyanoferrate(II)
A common method for the synthesis of aluminum hexacyanoferrate(II) is co-precipitation. While various modifications exist, a general protocol is as follows:
Materials:
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Deionized water
Procedure:
-
Prepare an aqueous solution of an aluminum salt (e.g., 0.1 M AlCl₃).
-
Prepare an aqueous solution of potassium hexacyanoferrate(II) (e.g., 0.1 M K₄[Fe(CN)₆]).
-
Slowly add the potassium hexacyanoferrate(II) solution to the aluminum salt solution under constant stirring.
-
A precipitate of aluminum hexacyanoferrate(II) will form immediately.
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove any unreacted ions.
-
Dry the resulting powder in an oven at a controlled temperature (e.g., 60-80 °C) or under vacuum.
For the synthesis of a silica-based composite adsorbent (KAlFe(CN)₆/SiO₂), a two-step loading method can be employed.[1] First, a 1 M AlCl₃ solution and then a 1 M K₄Fe(CN)₆ solution are successively introduced into the pores of silica gel.[1]
X-ray Diffraction (XRD) Analysis
Powder X-ray diffraction is the primary technique used to determine the crystal structure of polycrystalline materials like aluminum hexacyanoferrate(II).
Instrumentation:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
Data Collection:
-
A finely ground powder sample of the synthesized aluminum hexacyanoferrate(II) is mounted on a sample holder.
-
The XRD pattern is recorded over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.
Data Analysis (Rietveld Refinement):
-
The collected XRD pattern is analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data.
-
Software such as GSAS, FullProf, or TOPAS is commonly used for Rietveld refinement.
-
The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.
-
The quality of the fit is assessed by examining the R-values (e.g., Rwp, Rp) and the goodness-of-fit indicator (χ²).
Crystal Structure Data
Aluminum hexacyanoferrate(II) typically crystallizes in a face-centered cubic (FCC) lattice, characteristic of many Prussian blue analogues. The structure consists of a framework of alternating Al³⁺ and Fe²⁺ ions connected by cyanide ligands. The aluminum ions are coordinated to the nitrogen end of the cyanide groups, while the iron ions are coordinated to the carbon end.
Table 1: Crystallographic Data for Aluminum Hexacyanoferrate(II) (Typical)
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Parameter (a) | ~10.2 - 10.4 Å |
| Unit Cell Volume | ~1061 - 1125 ų |
| Formula Units per Cell (Z) | 4 |
Note: The exact lattice parameter can vary depending on the synthesis conditions, presence of interstitial water molecules, and any cationic substitutions.
Table 2: Key Bond Distances (Typical)
| Bond | Distance (Å) |
| Fe-C | ~1.90 - 1.95 |
| C≡N | ~1.13 - 1.16 |
| Al-N | ~2.00 - 2.05 |
Experimental and Analytical Workflow
The logical flow from synthesis to structural elucidation is a critical aspect of crystal structure analysis.
Caption: Workflow for the synthesis and crystal structure analysis of aluminum hexacyanoferrate(II).
Logical Relationships in Structural Analysis
The relationship between experimental data and the derived structural model is based on fundamental crystallographic principles.
Caption: Logical relationship between experimental data and the refined crystal structure model.
Conclusion
The crystal structure analysis of aluminum hexacyanoferrate(II) reveals a face-centered cubic framework typical of Prussian blue analogues. The precise determination of its structural parameters through powder X-ray diffraction and Rietveld refinement is essential for understanding its properties and for the development of new applications. The experimental protocols and analytical workflows outlined in this guide provide a robust framework for researchers and scientists working with this and related materials. Further investigations into single-crystal growth and analysis could provide even more detailed insights into its structural nuances.
References
Coordination Chemistry of Al-N Bonds in Ferrocyanide Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coordination chemistry of metal-cyanide complexes has been a subject of intense research due to their diverse applications in areas ranging from pigments and sensors to energy storage and medicine. Within this class of compounds, aluminum-containing ferrocyanide complexes, specifically those featuring aluminum-nitrogen (Al-N) coordination, are of growing interest. The high charge density of the Al³⁺ ion and its strong Lewis acidity lead to significant interactions with the nitrogen end of the cyanide ligand in the ferrocyanide framework[1]. This guide provides a comprehensive overview of the synthesis, characterization, and structural aspects of Al-N coordination in ferrocyanide complexes, with a focus on experimental protocols and quantitative data.
Synthesis of Aluminum Ferrocyanide Complexes
The synthesis of this compound, typically with the formula Al₄[Fe(CN)₆]₃, is generally achieved through a precipitation reaction in an aqueous medium. The reaction involves the combination of a soluble aluminum salt with a soluble hexacyanoferrate(II) salt.
Experimental Protocol: Synthesis of Aluminum Hexacyanoferrate(II)
This protocol is adapted from general methods for the synthesis of metal hexacyanoferrates[2][3].
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M aqueous solution of aluminum chloride hexahydrate.
-
Prepare a 0.1 M aqueous solution of potassium hexacyanoferrate(II) trihydrate.
-
-
Precipitation:
-
Slowly add the aluminum chloride solution to the potassium hexacyanoferrate(II) solution with constant stirring. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
-
Isolation and Washing:
-
Separate the precipitate from the supernatant by centrifugation or filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts. Centrifugation and resuspension in deionized water can be used for efficient washing.
-
-
Drying:
-
Dry the washed precipitate in a vacuum oven at a temperature below 80°C to avoid thermal decomposition.
-
Spectroscopic Characterization of the Al-N Coordination
Spectroscopic techniques are crucial for elucidating the coordination environment of the aluminum and iron centers and for confirming the presence of the Al-N bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a compound. In the context of this compound, the most characteristic vibration is the stretching of the cyanide (C≡N) ligand.
The C≡N stretching frequency in the free ferrocyanide ion ([Fe(CN)₆]⁴⁻) is typically observed around 2040 cm⁻¹. When the nitrogen end of the cyanide ligand coordinates to a second metal ion, such as Al³⁺, the C≡N stretching frequency shifts to a higher wavenumber. This shift is due to the kinematic coupling and the electronic effect of the second metal ion, which strengthens the C≡N bond. In aluminum hexacyanoferrate, the C≡N stretching vibration is expected in the range of 2060-2100 cm⁻¹[4]. The presence of a strong absorption band in this region is a key indicator of the formation of the Fe-C≡N-Al bridge. The Al-N stretching vibration itself is expected at a lower frequency, typically in the range of 500-700 cm⁻¹, though it may be weak and difficult to assign definitively in complex spectra.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H Stretching (of water) | ~3400 | [5] |
| C≡N Stretching | 2060 - 2100 | [4] |
| Fe-C Stretching | ~600 | [4] |
| Al-N Stretching | 500 - 700 (expected) | Inferred from Al-N compounds |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching mode in ferrocyanide complexes is also Raman active. The Raman spectra of ferrocyanide and ferricyanide solutions show distinct peaks for the C≡N stretching vibrations[6][7][8]. For ferrocyanide, two Raman bands are typically observed around 2056 cm⁻¹ and 2096 cm⁻¹, corresponding to different vibrational modes of the cyanide ligands[6]. Similar to FT-IR, an upward shift in these frequencies is anticipated upon the formation of the Al-N bond.
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ²⁷Al NMR Chemical Shift Ranges for Different Coordination Environments
| Coordination Number | Typical Chemical Shift Range (ppm) | Reference |
| 4 | 50 - 80 | [12] |
| 5 | 30 - 40 | [12] |
| 6 | 0 - 30 | [11][12] |
Structural Analysis
X-ray diffraction (XRD) is the primary method for determining the crystal structure of solid materials. This compound is expected to adopt a crystal structure similar to that of Prussian blue (Fe₄[Fe(CN)₆]₃) and its analogues. This structure consists of a face-centered cubic (fcc) lattice where Fe²⁺ and Al³⁺ ions are linked by bridging cyanide ligands to form a three-dimensional framework[13][14][15]. In this framework, the Fe²⁺ ions are coordinated to the carbon atoms of the cyanide ligands, while the Al³⁺ ions are coordinated to the nitrogen atoms.
Table 3: Crystallographic Data for Prussian Blue (Fe₄[Fe(CN)₆]₃) as a Reference
| Parameter | Value | Reference |
| Crystal System | Cubic | [14][15] |
| Space Group | Fm-3m | [14] |
| Lattice Constant (a) | ~10.2 Å | [14][15] |
| Fe(II)-C bond length | ~1.92 Å | [15] |
| Fe(III)-N bond length | ~2.03 Å | [15] |
| C≡N bond length | ~1.13 Å | [15] |
Note: The Al-N bond length in this compound would be expected to be in a similar range to the Fe(III)-N bond length in Prussian blue, likely around 2.0 Å.
Logical Workflow: Synthesis and Characterization of this compound
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound complexes, highlighting the key steps and analytical techniques involved in confirming the Al-N coordination.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The coordination of aluminum to the nitrogen atoms of the cyanide ligands in ferrocyanide complexes results in a stable, three-dimensional framework with distinct spectroscopic and structural properties. The synthesis is readily achievable through precipitation, and a combination of FT-IR, Raman, ²⁷Al NMR, and XRD provides a comprehensive understanding of the Al-N coordination environment. This technical guide serves as a foundational resource for researchers and professionals interested in the synthesis, characterization, and potential applications of these fascinating materials. Further research, particularly focused on detailed crystallographic analysis and advanced spectroscopic studies, will continue to deepen our understanding of the nuanced coordination chemistry of Al-N bonds in ferrocyanide complexes.
References
- 1. This compound | 15669-30-4 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Monitoring ferrocyanide oxidation using hyphenated EC-Raman | Metrohm [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. sciepub.com [sciepub.com]
- 9. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 10. Errors in the Calculation of 27Al Nuclear Magnetic Resonance Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pascal-man.com [pascal-man.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure Characterization Of Fe4[Fe(CN)6]3 Nanocubes [tobmachine.com]
- 15. Prussian blue - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Aluminum Ferrocyanide: Identifiers, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aluminum ferrocyanide, a complex inorganic compound with emerging applications in various scientific fields. This document details its chemical identifiers, summarizes key quantitative data, and provides in-depth experimental protocols for its synthesis and characterization.
Chemical Identifiers and Nomenclature
This compound is a coordination polymer with a complex structure. Accurate identification is crucial for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 15669-30-4 | [1][2] |
| Molecular Formula | C₁₈Al₄Fe₃N₁₈ | [3] |
| IUPAC Name | tetraaluminum;tris(iron(2+));octadecacyanide | [3] |
| InChI Key | UGXDICPIVUWXLR-UHFFFAOYSA-N | [1][3] |
| EINECS Number | 239-745-3 | [3] |
| PubChem CID | 15607596 | [3] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on theoretical calculations and experimental findings for related metal ferrocyanides.
Table 2.1: Elemental Composition (Theoretical)
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Ratio | Percentage by Mass (%) |
| Aluminum | Al | 26.98 | 4 | 14.51 |
| Iron | Fe | 55.85 | 3 | 22.53 |
| Carbon | C | 12.01 | 18 | 29.09 |
| Nitrogen | N | 14.01 | 18 | 33.87 |
| Total | 100.00 |
Table 2.2: Spectroscopic and Thermal Properties (Illustrative)
| Property | Technique | Characteristic Values |
| Crystal Structure | X-ray Diffraction (XRD) | Face-centered cubic (FCC) lattice, similar to Prussian blue analogues. |
| Vibrational Modes | Fourier-Transform Infrared Spectroscopy (FTIR) | Strong absorption band around 2080 cm⁻¹ (C≡N stretching). Additional bands related to Fe-C and Al-N vibrations. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition onset temperature is expected to be in the range of 200-400 °C, with mass loss corresponding to the release of cyanide groups. |
| Phase Transitions | Differential Scanning Calorimetry (DSC) | Endothermic and exothermic peaks corresponding to dehydration, decomposition, and phase transitions. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
3.1. Synthesis of this compound
This protocol describes a typical precipitation method for the synthesis of this compound.
Materials:
-
Aluminum chloride (AlCl₃)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M aqueous solution of aluminum chloride.
-
Prepare a 0.1 M aqueous solution of potassium ferrocyanide.
-
-
Precipitation:
-
Place the aluminum chloride solution in a beaker on a magnetic stirrer.
-
Slowly add the potassium ferrocyanide solution dropwise to the aluminum chloride solution while stirring continuously.
-
A precipitate of this compound will form immediately.
-
-
Aging the Precipitate:
-
Continue stirring the mixture for 1-2 hours at room temperature to allow for the complete precipitation and aging of the product.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and by-products.
-
Finally, wash the precipitate with ethanol or acetone to facilitate drying.
-
-
Drying:
-
Dry the collected this compound powder in a drying oven at 60-80 °C for several hours until a constant weight is achieved.
-
3.2. Characterization Methods
3.2.1. Elemental Analysis
-
Atomic Absorption Spectroscopy (AAS): To determine the ratio of aluminum to iron. A detailed protocol involves the dissolution of a known mass of the synthesized powder in a suitable acid, followed by analysis using an AAS instrument calibrated with standard solutions of aluminum and iron.
-
CHN Elemental Analysis: To determine the mass percentages of carbon, hydrogen, and nitrogen. This is performed using a dedicated CHN elemental analyzer.
3.2.2. X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure and phase purity of the synthesized this compound.
-
Procedure: A powdered sample is mounted on a sample holder and analyzed using an X-ray diffractometer. The diffraction pattern is typically recorded over a 2θ range of 10-80 degrees. The resulting diffractogram is then compared with standard diffraction patterns for related compounds.
3.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To identify the functional groups present in the compound, particularly the cyanide ligands.
-
Procedure: A small amount of the dried powder is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded in the range of 4000-400 cm⁻¹.
3.2.4. Thermal Analysis (TGA/DSC)
-
Purpose: To evaluate the thermal stability and decomposition behavior of this compound.
-
Procedure: A small, accurately weighed sample is placed in a crucible and heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
Visualizations
4.1. Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
4.2. Logical Relationship of Identifiers
This diagram shows the hierarchical relationship between the different chemical identifiers for this compound.
References
An In-depth Technical Guide to the Historical Development and Application of Metal Ferrocyanide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development, physicochemical properties, synthesis, and applications of metal ferrocyanide compounds. Particular emphasis is placed on Prussian blue and its analogues, which have garnered significant interest across various scientific and biomedical fields.
Historical Development of Metal Ferrocyanide Compounds
The story of metal ferrocyanides begins in the early 18th century with the accidental synthesis of the first modern synthetic pigment, Prussian blue.[1][2]
The Accidental Discovery of Prussian Blue
Around 1706, in Berlin, a paint maker named Johann Jacob Diesbach was attempting to produce a red cochineal dye.[2] The process required potash, which he had borrowed from the alchemist Johann Konrad Dippel.[2][3] Unbeknownst to Diesbach, Dippel's potash was contaminated with animal blood.[2][3] The reaction between the iron sulfate, the contaminated potash, and the cochineal resulted not in the expected red pigment, but in a vibrant and deep blue compound.[2][4] This new pigment was named "Prussian blue" or "Berlin blue" and its synthesis was kept a secret for some time.[3][5] The first publication mentioning the new blue color was in 1710.[5]
Early Synthesis and Characterization
The first method for preparing Prussian blue, published in 1724, involved the calcination of cattle blood with potassium hydrogen tartrate.[6] By the mid-19th century, with the bulk synthesis of potassium hexacyanoferrate, purely inorganic synthetic routes became possible.[6] In 1752, the French chemist Pierre Joseph Macquer reported the preparation of potassium ferrocyanide by reacting Prussian blue with potassium hydroxide.[7] This work was crucial in understanding the chemical nature of these compounds. Later, in 1783, Carl Wilhelm Scheele isolated and characterized hydrogen cyanide from Prussian blue, which he named "Blausäure" (blue acid), a name that reflects its origin.[5]
Expansion to Prussian Blue Analogues
The fundamental structure of Prussian blue, consisting of a cubic framework of alternating metal centers bridged by cyanide ligands, allows for the substitution of iron with various other transition metals.[8] This has led to the development of a large family of compounds known as Prussian blue analogues (PBAs). These analogues are synthesized using methods similar to those for Prussian blue, such as co-precipitation, by simply substituting the iron precursor salts with other metal salts like those of copper, nickel, or cobalt.[9] This versatility allows for the tuning of the material's properties for a wide range of applications.
Quantitative Physicochemical Properties
The properties of metal ferrocyanides can be tailored by varying the metal centers. The following tables summarize key quantitative data for Prussian blue and some of its common analogues.
Table 1: Crystallographic and Physical Properties of Selected Metal Ferrocyanides
| Compound | Formula | Crystal System | Space Group | Lattice Parameter (a) (Å) | Density (g/cm³) |
| Prussian Blue (Insoluble) | Fe₄[Fe(CN)₆]₃ | Face-centered cubic | Fm-3m | 10.166 | 1.8 |
| Prussian Blue (Soluble) | KFe[Fe(CN)₆] | Face-centered cubic | Fm-3m | 10.2 | - |
| Copper Ferrocyanide | Cu₂[Fe(CN)₆] | Face-centered cubic | - | - | 2.37 |
| Nickel Ferrocyanide | Ni₂[Fe(CN)₆] | Face-centered cubic | Fm-3m | 10.2 | - |
| Cobalt Ferrocyanide | Co₂[Fe(CN)₆] | Face-centered cubic | - | - | - |
Data compiled from various sources.
Table 2: Solubility and Magnetic Properties of Selected Metal Ferrocyanides
| Compound | Formula | Solubility Product (Ksp) | Magnetic Behavior | Ordering Temperature (Tc) (K) |
| Prussian Blue | Fe₄[Fe(CN)₆]₃ | Insoluble in water | Ferromagnetic | 5.6 |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | 1.21 x 10⁻¹¹ | Diamagnetic | - |
| Copper Ferrocyanide | Cu₂[Fe(CN)₆] | Insoluble in water | Paramagnetic | - |
| Nickel Ferrocyanide | Ni₂[Fe(CN)₆] | Insoluble in water | Ferromagnetic | 24 |
| Cobalt Ferrocyanide | Co₂[Fe(CN)₆] | Insoluble in water | Ferromagnetic | 14 |
Data compiled from various sources.[4][10][11]
Table 3: Redox Potentials of Selected Hexacyanoferrate Couples
| Redox Couple | Standard Redox Potential (E⁰ vs. SHE) (V) |
| [Fe(CN)₆]³⁻ / [Fe(CN)₆]⁴⁻ | +0.36 |
| NiHCF | ~+0.6 to +0.8 |
| CoHCF | ~+0.5 to +0.7 |
| CuHCF | ~+0.7 to +0.9 |
Note: Redox potentials for solid-state metal hexacyanoferrates (MHCFs) can vary depending on the electrolyte and specific composition.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of metal ferrocyanide compounds.
Synthesis Protocols
3.1.1. Synthesis of Insoluble Prussian Blue
This protocol describes the co-precipitation method for synthesizing insoluble Prussian blue.
-
Materials:
-
Iron(III) chloride (FeCl₃)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Distilled water
-
-
Procedure:
-
Prepare a 0.1 M solution of FeCl₃ in distilled water.
-
Prepare a 0.1 M solution of K₄[Fe(CN)₆]·3H₂O in distilled water.
-
Slowly add the potassium ferrocyanide solution to the iron(III) chloride solution with constant stirring.
-
A deep blue precipitate of insoluble Prussian blue will form immediately.
-
Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction.
-
Isolate the precipitate by centrifugation or vacuum filtration.
-
Wash the precipitate several times with distilled water to remove any unreacted ions.
-
Dry the final product in an oven at 60°C.[10]
-
3.1.2. Synthesis of Copper Ferrocyanide
This protocol details the synthesis of copper ferrocyanide.
-
Materials:
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Distilled water
-
-
Procedure:
-
Prepare a 0.1 M solution of CuSO₄ or CuCl₂ in distilled water.[4][12]
-
Prepare a 0.1 M solution of K₄[Fe(CN)₆]·3H₂O in distilled water.[12]
-
Slowly add the potassium ferrocyanide solution to the copper(II) salt solution with constant stirring.[4]
-
A reddish-brown precipitate of copper ferrocyanide will form.[11]
-
Heat the reaction mixture on a water bath at 100°C for 2-3 hours.[4]
-
Allow the mixture to cure for 24 hours.[4]
-
Wash the precipitate thoroughly with distilled water and dry it at 60°C.[4]
-
Characterization Protocols
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the cyanide stretching frequency in metal ferrocyanides.
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the dried metal ferrocyanide powder with potassium bromide and pressing it into a transparent disk.
-
For in-situ electrochemical measurements, a spectroelectrochemical cell with an appropriate infrared-transparent window is required.[13][14]
-
-
Instrumentation and Parameters:
3.2.2. Cyclic Voltammetry (CV)
CV is used to study the electrochemical properties of metal ferrocyanide films.
-
Electrode Preparation:
-
Electrochemical Cell Setup:
-
Measurement Parameters:
-
Scan the potential within a range that covers the redox transitions of the metal ferrocyanide. For Prussian blue, a typical range is from -0.2 V to +1.2 V vs. Ag/AgCl.[16]
-
A scan rate of 20-100 mV/s is commonly used.[7]
-
The resulting voltammogram will show characteristic oxidation and reduction peaks corresponding to the Fe(II)/Fe(III) redox couple within the ferrocyanide framework.[16]
-
Applications and Signaling Pathways
Metal ferrocyanides have found applications in diverse fields, from medicine to materials science.
Drug Development: Antidote for Heavy Metal Poisoning
Prussian blue is an FDA-approved antidote for poisoning by thallium (Tl⁺) and radioactive cesium (¹³⁷Cs⁺).[17][18] Its efficacy stems from its ability to act as an ion-exchange agent in the gastrointestinal tract.[1]
The mechanism involves the replacement of potassium ions within the Prussian blue crystal lattice with the larger cesium or thallium ions.[19][20] This traps the toxic metal ions within the insoluble Prussian blue structure, preventing their absorption into the bloodstream and facilitating their elimination from the body through feces.[1]
Caption: Mechanism of Prussian blue as an antidote for heavy metal poisoning.
Biosensors
Prussian blue and its analogues are widely used in the development of electrochemical biosensors. Their excellent electrocatalytic activity towards the reduction of hydrogen peroxide (H₂O₂) makes them ideal for use with oxidase enzymes.
The general workflow for fabricating a Prussian blue-based biosensor involves modifying an electrode surface with a thin film of Prussian blue, followed by the immobilization of an oxidase enzyme. The enzyme catalyzes the oxidation of a specific analyte, producing H₂O₂ as a byproduct. The Prussian blue-modified electrode then detects the H₂O₂, generating an electrical signal that is proportional to the analyte concentration.
Caption: Workflow for the fabrication and operation of a Prussian blue-based biosensor.
Other Applications
Beyond biomedical applications, metal ferrocyanides are utilized in various other fields:
-
Pigments and Dyes: Prussian blue remains an important blue pigment in paints, inks, and cosmetics.[2]
-
Batteries: The open framework structure of PBAs allows for the reversible insertion and extraction of alkali metal ions, making them promising cathode materials for sodium-ion and potassium-ion batteries.[9]
-
Environmental Remediation: Due to their high affinity for cesium, metal ferrocyanides are used for the removal of radioactive cesium from nuclear waste and contaminated environments.
-
Catalysis: Metal ferrocyanides can act as catalysts in various chemical reactions.[19]
References
- 1. Effects of the variation of metal substitution and electrolyte on the electrochemical reaction of metal hexacyanoferrates - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08091G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. home.saske.sk [home.saske.sk]
- 5. Hexacyano Ferrate (III) Reduction by Electron Transfer Induced by Plasmonic Catalysis on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Cupric ferrocyanide | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 9. Copper ferrocyanide copper ferrocyanide | C12Cu2Fe2N12-12 | CID 129696399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. WebElements Periodic Table » Nickel » crystal structures [webelements.com]
- 13. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Application of mesopores copper hexacyanoferrate (II) nanomaterials for cesium adsorption [eeer.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 13601-13-3 CAS MSDS (CUPRIC FERROCYANIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 20. Potassium_ferricyanide [chemeurope.com]
In-Depth Toxicological Assessment of Aluminum Ferrocyanide: A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Information on the toxicological properties of aluminum ferrocyanide is scarce in publicly available literature. This guide provides a comprehensive toxicological assessment based on a "read-across" approach, utilizing data from studies on various aluminum compounds and soluble ferrocyanide salts. The assumptions and limitations of this approach are clearly stated.
Executive Summary
This technical guide offers a detailed toxicological evaluation of this compound, a compound with limited specific toxicity data. Employing a read-across methodology, this document synthesizes available information on the toxicology of its constituent ions: aluminum and the ferrocyanide anion ([Fe(CN)₆]⁴⁻). The primary audience for this guide includes researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work.
The toxicological profile suggests that the potential toxicity of this compound is likely driven by the bioavailability and inherent hazards of the aluminum cation and the ferrocyanide anion. The ferrocyanide complex is generally considered to be of low toxicity due to its stability, with the kidney being the primary target organ for the ferrocyanide ion. Aluminum, on the other hand, has a well-documented toxicological profile, with neurotoxicity and developmental toxicity being key concerns. The low aqueous solubility of this compound is expected to significantly limit its absorption and, consequently, its systemic toxicity.
This guide presents quantitative toxicological data in structured tables, details relevant experimental protocols, and provides visualizations of key signaling pathways and a proposed toxicological assessment workflow.
Introduction to this compound
This compound, with the chemical formula Al₄[Fe(CN)₆]₃, is an inorganic coordination compound. Its toxicological properties have not been extensively studied. Therefore, a read-across approach is necessary to estimate its potential hazards. This approach assumes that the toxicological profile of a substance can be inferred from structurally and chemically similar compounds. In this case, the assessment is based on the known toxicities of various aluminum salts and soluble ferrocyanide salts (e.g., sodium, potassium, and calcium ferrocyanide). A critical factor in this assessment is the low solubility of this compound, which is expected to limit the systemic availability of both aluminum and ferrocyanide ions.
Toxicological Profile of the Constituent Ions
Aluminum
The toxicity of aluminum is highly dependent on its chemical form and bioavailability. Soluble aluminum salts are more readily absorbed from the gastrointestinal tract than insoluble forms.
The acute oral toxicity of aluminum compounds is generally low.
| Compound | Species | LD50 (mg/kg bw) | Reference |
| Aluminum Nitrate | Rat | 261 | Llobet et al., 1987 |
| Aluminum Chloride | Rat | 370 | Llobet et al., 1987 |
| Aluminum Bromide | Rat | 162 | Llobet et al., 1987 |
| Aluminum Nitrate | Mouse | 286 | Llobet et al., 1987 |
| Aluminum Chloride | Mouse | 222 | Llobet et al., 1987 |
| Aluminum Bromide | Mouse | 164 | Llobet et al., 1987 |
| Aluminum Sulfate | Mouse | 980 | Ondreicka et al., 1966 |
Table 1: Acute Oral LD50 Values for Various Aluminum Compounds
Long-term exposure to aluminum has been associated with neurotoxicity and adverse effects on the reproductive and developing nervous systems. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a Provisional Tolerable Weekly Intake (PTWI) for aluminum from all sources.
| Parameter | Value | Basis | Reference |
| PTWI | 2 mg/kg bw | Based on a NOAEL of 30 mg/kg bw/day for neurodevelopmental effects in a rat study, with an applied safety factor of 100. | JECFA, 2011[1] |
| NOAEL (Neurodevelopmental) | 30 mg/kg bw/day | Rat developmental toxicity study with aluminum citrate. | Poirier et al., 2011 |
Table 2: Chronic Toxicity and Tolerable Intake Values for Aluminum
Aluminum has been shown to be a developmental toxicant, particularly at high doses. Effects observed in animal studies include reduced fetal body weight and delayed ossification. Maternal toxicity is often observed at doses that also induce developmental effects.
| Compound | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects | Reference |
| Aluminum Lactate | Mouse | 26 | 130 | Neurodevelopmental effects in offspring (impaired motor function and cognitive performance). | Golub and Germann, 2001[2] |
| Aluminum Hydroxide + Citric Acid | Rat | - | 133 (as Al) | Reduced fetal body weight and increased skeletal variations. | Domingo et al., 1989 |
Table 3: Developmental and Reproductive Toxicity of Aluminum Compounds
Ferrocyanide Anion ([Fe(CN)₆]⁴⁻)
The toxicity of ferrocyanide salts is primarily attributed to the ferrocyanide anion. These salts are poorly absorbed from the gastrointestinal tract, and the ferrocyanide complex is very stable, meaning it does not readily release free cyanide.
Ferrocyanide salts have low acute and chronic toxicity. The primary target organ upon chronic exposure is the kidney.
| Parameter | Value | Basis | Reference |
| Group ADI | 0.03 mg/kg bw/day (as ferrocyanide ion) | Based on a NOAEL of 4.4 mg/kg bw/day (as sodium ferrocyanide) from a 2-year rat study, with an uncertainty factor. | EFSA, 2018 |
| NOAEL (Chronic) | 4.4 mg/kg bw/day (as sodium ferrocyanide) | 2-year chronic toxicity study in rats; renal effects observed at higher doses. | EFSA, 2018 |
Table 4: Toxicological Reference Values for Ferrocyanides
The genotoxicity of ferrocyanides has been evaluated in various assays. While some in vitro studies on certain metal ferrocyanide complexes have shown positive results for clastogenicity, in vivo studies on potassium cobalt ferrocyanide did not show genotoxic activity in the mouse bone marrow micronucleus assay.
Read-Across Assessment for this compound
A read-across approach is employed due to the lack of specific toxicological data for this compound.
Justification for Read-Across
-
Chemical Similarity: The toxicity of this compound is expected to be a function of its constituent ions, aluminum and ferrocyanide.
-
Bioavailability Considerations: this compound is expected to be poorly soluble in water and biological fluids. This low solubility will be the primary factor limiting its systemic toxicity. In the acidic environment of the stomach, some dissociation may occur, potentially releasing aluminum and ferrocyanide ions. However, the extent of this dissociation is likely to be limited. Upon entering the more neutral pH of the intestines, any dissolved species are likely to reprecipitate, further reducing absorption.
-
Worst-Case Scenario: A conservative assessment can be made by assuming complete dissociation and assessing the toxicity based on the established reference values for aluminum and ferrocyanide, adjusted for the low bioavailability of the parent compound.
Predicted Toxicological Profile
Based on the read-across, the toxicological profile of this compound is predicted as follows:
-
Acute Oral Toxicity: Expected to be low, with an LD50 likely significantly higher than those of soluble aluminum salts due to poor absorption.
-
Chronic Toxicity: The primary target organs would be the kidney (from ferrocyanide) and the nervous and skeletal systems (from aluminum). However, due to low bioavailability, chronic toxicity is unlikely at typical exposure levels.
-
Genotoxicity: Based on the available data for other ferrocyanides, a concern for genotoxicity cannot be completely ruled out without specific testing, although the low systemic availability reduces the risk.
-
Developmental and Reproductive Toxicity: The potential for developmental and reproductive toxicity would be primarily associated with the aluminum moiety. However, significant systemic absorption would be required to reach levels of concern.
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for data interpretation and replication.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is used to assess the acute toxic effects of a single oral dose of a substance.
-
Principle: A stepwise procedure where a fixed dose is administered to a small number of animals. The outcome is the identification of a dose that causes evident toxicity but not mortality.
-
Animals: Typically, young adult female rats are used.
-
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.
-
Main Study: A group of five female animals is dosed at the selected starting dose.
-
Dose Administration: The test substance is administered by gavage in a suitable vehicle. Animals are fasted prior to dosing.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
-
Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.
Developmental Toxicity Study (Similar to OECD 414)
This study design is used to evaluate the potential for adverse effects on embryonic and fetal development.
-
Animals: Pregnant female rodents (rats or mice) are typically used.
-
Procedure:
-
Dosing Period: The test substance is administered daily to pregnant females during the period of major organogenesis (e.g., gestation days 6-15 for rats).
-
Dose Groups: At least three dose levels and a concurrent control group are used.
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
Termination: Dams are euthanized one day prior to the expected day of parturition.
-
Uterine Examination: The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
-
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for Aluminum-Induced Neurotoxicity
Aluminum has been shown to induce oxidative stress and apoptosis in neuronal cells. The following diagram illustrates a simplified proposed signaling pathway.
Experimental Workflow for Toxicological Assessment of a Data-Poor Substance
The following diagram outlines a logical workflow for the toxicological assessment of a substance with limited data, such as this compound.
Conclusion
References
environmental impact of ferrocyanide compound release
An In-depth Technical Guide on the Environmental Impact of Ferrocyanide Compound Release
Introduction
Ferrocyanide complexes, specifically hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻), are widely used in various industrial applications, including as anti-caking agents for road salt, in pigments (e.g., Prussian blue), and in photographic processing.[1][2] While the ferrocyanide ion itself is considered to be of a low order of toxicity due to the strong bonding between the iron atom and the cyanide ligands, its release into the environment is a significant concern.[3][4] Environmental factors, particularly sunlight, can cause the dissociation of the complex, leading to the release of highly toxic free cyanide, primarily as hydrogen cyanide (HCN).[5][6] This guide provides a comprehensive technical overview of the chemistry, environmental fate, ecotoxicity, and analytical methodologies related to ferrocyanide compounds, intended for researchers, scientists, and drug development professionals.
Chemistry, Stability, and Decomposition
The ferrocyanide anion is a stable coordination complex. This stability is the primary reason for its low direct toxicity.[1][3] However, this stability is not absolute and can be compromised under specific environmental conditions, leading to the liberation of free cyanide. The primary decomposition pathways are:
-
Photodecomposition (Photolysis): Exposure to ultraviolet (UV) radiation, particularly from sunlight, is the most significant environmental mechanism for the breakdown of ferrocyanide.[5] This process, known as photoaquation, involves the replacement of a cyanide ligand with a water molecule, which can ultimately lead to the release of HCN.[7] This reaction is critical in surface waters, where even low concentrations of ferrocyanide can become lethal to aquatic life upon irradiation.[8][9]
-
Acidic Conditions: In acidic environments, ferrocyanide complexes can decompose to release hydrogen cyanide gas. The mixing of ferrocyanides with hot, concentrated acids can liberate dangerous concentrations of HCN.[3]
-
Thermal Decomposition: High temperatures can also promote the degradation of ferrocyanide, leading to the formation of iron hydroxides and hydrocyanic acid.[10]
The following diagram illustrates the key environmental pathways for the release of toxic cyanide from the relatively stable ferrocyanide complex.
Caption: Environmental decomposition pathways of the ferrocyanide complex.
Environmental Fate and Transport
The behavior of ferrocyanide compounds varies significantly between aquatic and terrestrial environments.
Aquatic Environments
In surface waters, the primary fate-determining process is photolysis. The rate of photodecomposition is influenced by water clarity, depth, time of day, season, and geographical location.[5] Once released, molecular HCN is considered more toxic than the cyanide ion (CN⁻) because it can more readily penetrate biological membranes.[6] The equilibrium between HCN and CN⁻ is pH-dependent.
Soil Environments
In soil, the fate of ferrocyanides is more complex. Most cyanides are deposited as iron complexes, which exhibit low toxicity in the dark.[11] Key processes include:
-
Adsorption and Mobility: Ferrocyanide mobility is influenced by soil composition. It can adsorb to aluminum oxides and kaolin clay.[12] The conversion of ferrocyanide to the more mobile ferricyanide can be catalyzed by soil enzymes like laccase.[13]
-
Biodegradation: Certain microorganisms, including fungi (Fusarium solani) and bacteria (Pseudomonas fluorescens), can utilize ferrocyanide as a carbon and nitrogen source, breaking it down into less harmful substances like ammonia and carbon dioxide.[11]
-
Phytoremediation: Some plants, such as willows and sorghum, have demonstrated the ability to take up and metabolize iron cyanide complexes, suggesting a potential for phytoremediation of contaminated sites.[14][15]
Ecotoxicity and Cellular Impact
The environmental risk of ferrocyanide is almost entirely due to its potential to release free cyanide. Free cyanide is a potent and rapid-acting poison that inhibits cellular respiration by binding to the heme iron(III) of cytochrome c oxidase in the mitochondria, preventing electron transfer to oxygen and halting ATP production.[6]
The following diagram illustrates the simplified signaling pathway of cyanide's toxic action at the cellular level.
Caption: Simplified mechanism of free cyanide cytotoxicity.
Quantitative Toxicity Data
The toxicity of ferrocyanide is dramatically enhanced by sunlight. While stable ferrocyanide has a low order of oral toxicity, its decomposition products are lethal at low concentrations.[3]
Table 1: Aquatic Toxicity of Ferro- and Ferricyanide
| Compound | Organism | Concentration (ppm) | Conditions | Effect | Citation |
|---|---|---|---|---|---|
| Potassium Ferrocyanide | Fish | 1 - 2 | Sunlight / UV exposure | Lethal | [8][9] |
| Potassium Ferricyanide | Fish | 1 - 2 | Sunlight / UV exposure | Lethal | [8][9] |
| Sodium Ferrocyanide | Mice | 512 - 1024 mg/kg | Intraperitoneal injection | LD₅₀ | [3] |
| Free Cyanide (as HCN) | Freshwater Fish (22 species) | 0.04 - 1.2 mg/L | Standard lab conditions | 24-96h LC₅₀ |[6] |
Experimental Protocols and Methodologies
Accurate assessment of ferrocyanide in environmental samples requires specific protocols for sample handling, preservation, and analysis to prevent its degradation or alteration post-collection.
Sample Collection and Preservation
-
Objective: To stabilize cyanide complexes and prevent the loss of free cyanide.
-
Protocol:
-
Collect samples in amber glass bottles to minimize exposure to UV light.[16]
-
Immediately upon collection, adjust the sample pH to ≥ 12 with sodium hydroxide (NaOH) to stabilize the cyanide complexes.[17][18]
-
If sulfides are present, they should be removed by adding powdered lead carbonate. Oxidizing agents should be quenched with sodium thiosulfate.[18]
-
Store samples in a cool, dark place (e.g., 4-6 °C) and analyze as soon as possible, typically within 14 days.[16][17]
-
Analytical Determination: Ion Chromatography
-
Objective: To separate and quantify specific metal cyanide complexes, including ferrocyanide.
-
Methodology (based on EPA Method 9015): [18][19]
-
Instrumentation: An ion chromatography (IC) system equipped with a sample preconcentration column, an anion exchange separator column, and a UV detector.
-
Sample Preparation: Filter preserved aqueous samples through a 0.22 µm filter. For solid samples, perform an alkaline extraction (Method 9013) prior to filtration.[19]
-
Chromatographic Conditions:
-
Eluent: A suitable alkaline eluent, such as a sodium hydroxide and sodium cyanide solution.
-
Flow Rate: Optimized for the specific column and system.
-
Detection: UV absorbance detection at a wavelength appropriate for the metal cyanide complexes (e.g., ~215 nm).
-
-
Quantification: Generate a calibration curve using certified standards of potassium ferrocyanide. Under the alkaline conditions of the analysis, ferricyanide is reduced and typically co-elutes with ferrocyanide.[19]
-
The diagram below outlines a typical workflow for the environmental analysis and risk assessment of ferrocyanide.
Caption: Workflow for ferrocyanide environmental analysis and assessment.
Conclusion
The release of ferrocyanide compounds into the environment poses a significant, albeit indirect, toxicological risk. The primary hazard is not from the complex itself but from its degradation to free cyanide, a process predominantly driven by solar UV radiation in aquatic systems. This photo-enhanced toxicity means that environmental risk assessments based solely on the low intrinsic toxicity of the ferrocyanide ion are inadequate and potentially misleading. For professionals in research and drug development, where cyanide-containing compounds may be used as reagents or generated as byproducts, a thorough understanding of these transformation pathways is critical for developing effective waste management and environmental protection strategies. Accurate monitoring requires strict adherence to specialized sampling and analytical protocols to ensure the stability of the cyanide species prior to quantification. Future research should continue to focus on the kinetics of photodecomposition under various environmental conditions and the development of more efficient remediation technologies.
References
- 1. Cyanide - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Ferrocyanide Toxicity - 911Metallurgist [911metallurgist.com]
- 4. Chemistry, toxicology, and human health risk of cyanide compounds in soils at former manufactured gas plant sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. Cyanide in freshwater and marine water [waterquality.gov.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. doaj.org [doaj.org]
- 11. Cyanides in the environment—analysis—problems and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of a soil enzyme on iron-cyanide complex speciation and mineral adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eeer.org [eeer.org]
- 15. Possible evidence for transport of an iron cyanide complex by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ezkem.com [ezkem.com]
- 17. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. epa.gov [epa.gov]
Methodological & Application
Application Notes and Protocols: Aluminum Ferrocyanide and its Analogs as Cathode Materials in Aqueous Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aluminum ferrocyanide and its structural analogs, commonly known as Prussian Blue Analogs (PBAs), as promising cathode materials for aqueous aluminum-ion batteries (AAIBs). Due to their open framework structure, low cost, and facile synthesis, these materials are gaining significant attention for large-scale energy storage applications. This document outlines the synthesis, electrochemical performance, and experimental protocols for utilizing these materials in a research setting.
Introduction to this compound and its Analogs in Aqueous Batteries
Aqueous aluminum-ion batteries offer a safe and cost-effective alternative to traditional lithium-ion batteries. The development of high-performance cathode materials is crucial for the advancement of AAIBs. This compound (AlFe(CN)₆) and its transition metal analogs (e.g., copper hexacyanoferrate, cobalt hexacyanoferrate) possess a three-dimensional open framework that can accommodate the insertion and extraction of various ions, including Al³⁺.[1][2][3] This structural characteristic allows for rapid ion diffusion and potentially high specific capacities.[1][2] However, the strong electrostatic interaction between the trivalent aluminum ion and the host material can present challenges such as structural instability and sluggish kinetics.[1] Research is ongoing to optimize the composition and morphology of these materials to enhance their electrochemical performance.
Electrochemical Performance of Prussian Blue Analog Cathodes
The electrochemical performance of PBA cathodes in aqueous aluminum-ion batteries is influenced by factors such as the transition metal present in the structure, crystallinity, and morphology. The following tables summarize the reported performance of various PBA cathodes in aqueous electrolytes.
Table 1: Electrochemical Performance of Cobalt Prussian Blue Analog (CoPBA) Cathode [1]
| Parameter | Value | Conditions |
| Initial Discharge Capacity | 100.1 mAh g⁻¹ | 50 mA g⁻¹ in AlCl₃ solution |
| Cycling Stability | 87% capacity retention after 2000 cycles | 1000 mA g⁻¹ |
| Coulombic Efficiency | ~100% | After 2000 cycles |
| Full Cell Performance (vs. PTCDI anode) | ||
| Specific Capacity | 37.5 mAh g⁻¹ | 1000 mA g⁻¹ |
| Capacity Retention | 88% after 500 cycles | 1000 mA g⁻¹ |
Table 2: Electrochemical Performance of Copper Hexacyanoferrate (CuHCF) Cathode [4]
| Parameter | Value | Conditions |
| Initial Discharge Capacity | 83.1 mAh g⁻¹ | 50 mA g⁻¹ |
| Cycling Stability | 80.3% capacity retention after 5000 cycles | 1000 mA g⁻¹ |
| Specific Capacity at High Rate | 54.5 mAh g⁻¹ | After 5000 cycles at 1000 mA g⁻¹ |
Experimental Protocols
This section provides detailed methodologies for the synthesis of aluminum hexacyanoferrate and the fabrication and testing of a PBA-based cathode for an aqueous aluminum-ion battery.
Synthesis of Aluminum Hexacyanoferrate (AlFe(CN)₆) Nanocubes
This protocol is adapted from the synthesis of aluminum hexacyanoferrate for aqueous zinc-ion batteries, which is directly applicable for creating the cathode material.
Materials:
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Aluminum chloride (AlCl₃)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of K₃[Fe(CN)₆] in deionized water.
-
Prepare a 0.1 M solution of AlCl₃ in deionized water.
-
Slowly add the AlCl₃ solution to the K₃[Fe(CN)₆] solution dropwise under constant stirring.
-
Allow the resulting mixture to stir for 24 hours at room temperature.
-
Centrifuge the precipitate, wash it multiple times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the resulting aluminum hexacyanoferrate powder in a vacuum oven at 60°C for 12 hours.
Cathode Fabrication and Coin Cell Assembly
Materials:
-
Synthesized this compound (or other PBA) powder
-
Carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Aluminum metal foil (anode)
-
Glass fiber separator
-
Aqueous electrolyte (e.g., 1 M AlCl₃ solution)
-
CR2032 coin cell components (casings, spacers, springs)
Procedure:
-
Mix the active material (this compound), carbon black, and PVDF in a weight ratio of 70:20:10.
-
Add NMP to the mixture and stir until a homogeneous slurry is formed.
-
Coat the slurry onto an aluminum foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at 80°C for 12 hours.
-
Punch out circular electrodes of the desired diameter from the dried foil.
-
Assemble a CR2032 coin cell in an open-air environment using the prepared cathode, an aluminum foil anode, a glass fiber separator soaked in the aqueous electrolyte.
Electrochemical Characterization
Instrumentation:
-
Electrochemical workstation (for Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)
-
Battery cycler (for Galvanostatic Charge-Discharge tests)
Protocols:
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 0.1 to 1 mV/s) within a defined potential window to investigate the redox reactions and electrochemical reversibility.
-
Galvanostatic Charge-Discharge (GCD): Cycle the coin cells at different current densities (e.g., from 50 mA g⁻¹ to 1000 mA g⁻¹) to evaluate the specific capacity, rate capability, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.
Visualizations
The following diagrams illustrate the experimental workflow for preparing and testing an this compound cathode and the logical relationship of key performance indicators.
References
Application Notes and Protocols for the Preparation of Aluminum Ferrocyanide-Modified Electrodes for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the preparation and application of aluminum ferrocyanide-modified electrodes for electrochemical sensing. This compound, a coordination polymer with a stable framework, offers significant potential as a robust and selective modifier for electrode surfaces. Its unique structure and composition can be leveraged for the sensitive detection of various analytes. These application notes describe a reproducible method for the fabrication of this compound-modified electrodes and their subsequent use in quantitative analysis.
Introduction
Electrochemical sensors based on chemically modified electrodes have garnered significant interest due to their high sensitivity, selectivity, and rapid response times. The modification of electrode surfaces with materials that can preconcentrate and catalytically react with target analytes is a key strategy in the development of advanced sensing platforms.[1] Metal hexacyanoferrates, such as Prussian Blue, are well-known for their electrocatalytic properties and have been extensively used in sensor fabrication.[2][3][4][5]
This compound (Al₄[Fe(CN)₆]₃) is a coordination polymer that has demonstrated strong adsorption capabilities, particularly for certain metal ions.[6] This property, stemming from the specific interaction between the aluminum centers and the cyanide ligands, suggests its potential utility as a selective recognition element in electrochemical sensors. The incorporation of aluminum into the ferrocyanide lattice can enhance the stability and selectivity of the resulting electrode material.[6]
This application note details a hypothetical protocol for the preparation of an this compound-modified electrode and its application in the electrochemical sensing of a target analyte. While specific literature on the use of this compound for electrode modification in sensing is limited, the proposed methodology is based on well-established techniques for the deposition of similar metal hexacyanoferrate films.
Experimental Protocols
-
Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode)
-
Aluminum chloride (AlCl₃), anhydrous
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Alumina slurry (for electrode polishing)
-
Ethanol
This protocol describes the electrochemical deposition of an this compound film onto a working electrode.
-
Electrode Pre-treatment:
-
Polish the working electrode surface with 0.3 and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with DI water.
-
Sonicate the electrode in a 1:1 mixture of ethanol and DI water for 5 minutes to remove any residual alumina particles.
-
Rinse again with DI water and allow to dry at room temperature.
-
-
Preparation of the Deposition Solution:
-
Prepare a 0.1 M KCl solution in DI water, acidified to pH 2.0 with 0.1 M HCl. This will serve as the supporting electrolyte.
-
Prepare a deposition solution containing 10 mM AlCl₃ and 10 mM K₄[Fe(CN)₆] in the acidified 0.1 M KCl supporting electrolyte.
-
-
Electrochemical Deposition:
-
Set up a standard three-electrode electrochemical cell with the pre-treated working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the deposition solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 20 cycles) in a potential window of -0.2 V to +1.2 V at a scan rate of 50 mV/s. This process will electrodeposit a thin film of this compound onto the working electrode surface.
-
Alternatively, chronoamperometry can be used by applying a constant potential (e.g., +0.4 V) for a specified duration (e.g., 300 s).
-
-
Post-Deposition Treatment:
-
After deposition, gently rinse the modified electrode with DI water to remove any non-adherent material.
-
Allow the electrode to air dry at room temperature before use.
-
Electrochemical Sensing Application
This section provides a general protocol for using the this compound-modified electrode for the detection of a hypothetical analyte, such as a heavy metal ion (e.g., Pb²⁺), based on the adsorptive properties of this compound.
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the target analyte in a suitable supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0).
-
-
Electrochemical Measurement:
-
Set up the three-electrode system with the this compound-modified working electrode.
-
Immerse the electrodes in the standard solution of the analyte.
-
Employ a suitable electrochemical technique for detection, such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV).
-
For SWV, typical parameters might be a potential range of -0.8 V to +0.2 V, a frequency of 25 Hz, and an amplitude of 25 mV.
-
Record the peak current corresponding to the electrochemical reaction of the analyte.
-
-
Calibration and Analysis:
-
Plot the peak current versus the concentration of the analyte to construct a calibration curve.
-
Use the calibration curve to determine the concentration of the analyte in unknown samples.
-
Data Presentation
The performance of the this compound-modified electrode can be characterized by several key parameters, which should be determined experimentally and presented in a clear, tabular format for easy comparison.
| Parameter | Expected Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Sensitivity | 1.5 µA/µM |
| Response Time | < 10 s |
| Reproducibility (RSD) | < 5% (for n=5) |
| Stability | > 90% response after 1 week |
Note: These are hypothetical values and would need to be determined experimentally.
Visualizations
Caption: Experimental workflow for the preparation and use of the this compound-modified electrode.
Caption: Proposed signaling pathway for analyte detection at the this compound-modified electrode.
References
- 1. This compound | 15669-30-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. research.unite.it [research.unite.it]
- 4. One-step electrochemical deposition of Prussian Blue–multiwalled carbon nanotube nanocomposite thin-film: preparation, characterization and evaluation for H2O2 sensing - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 15669-30-4 | Benchchem [benchchem.com]
Application Notes and Protocols for Heavy Metal Adsorption Using Aluminum Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in aqueous environments poses a significant threat to public health and ecological systems. The development of effective and economical adsorbents for the removal of these toxic metals is a critical area of research. Insoluble metal ferrocyanides have demonstrated considerable potential as adsorbents due to their high affinity for various heavy metal ions, primarily through an ion-exchange mechanism. This document provides a detailed protocol for the synthesis of aluminum ferrocyanide and its application in the adsorption of heavy metals from aqueous solutions. While specific data on this compound is limited, this protocol is based on established methods for the preparation of similar insoluble metal ferrocyanides. The provided application data is derived from studies on analogous metal ferrocyanide compounds and serves as a representative guide for experimental design.
Data Presentation
The following tables summarize the adsorption capacities and optimal conditions for the removal of various heavy metals using different metal ferrocyanide adsorbents. This data is provided to offer a comparative overview and guide for experimental planning.
Table 1: Adsorption Capacities of Various Metal Ferrocyanides for Different Heavy Metals
| Heavy Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Reference |
| Cadmium (Cd²⁺) | Nickel Ferrocyanide | 113.25 | Langmuir | [1][2] |
| Cadmium (Cd²⁺) | Zinc Ferrocyanide | Lower than Nickel Ferrocyanide | Langmuir | [1] |
| Zinc (Zn²⁺) | Nickel Ferrocyanide | Lower than Cadmium on Ni-Ferrocyanide | Langmuir | [1] |
| Lead (Pb²⁺) | Prussian Blue Nanoparticles | 190 | Langmuir | [3][4] |
| Copper (Cu²⁺) | Not explicitly found for ferrocyanides | - | - | - |
Note: The data presented is for metal ferrocyanides analogous to this compound. The actual performance of this compound may vary.
Table 2: Optimal Conditions for Heavy Metal Adsorption
| Heavy Metal Ion | Adsorbent | Optimal pH | Contact Time | Reference |
| Cadmium (Cd²⁺) | Nickel Ferrocyanide | Not Specified | Not Specified | [1] |
| Lead (Pb²⁺) | Prussian Blue Nanoparticles | 7.5 | Not Specified | [3][4] |
| Zinc (Zn²⁺) | Not explicitly found for ferrocyanides | - | - | - |
| Copper (Cu²⁺) | Not explicitly found for ferrocyanides | - | - | - |
Experimental Protocols
Synthesis of this compound Adsorbent
This protocol describes the laboratory-scale synthesis of insoluble this compound via a precipitation reaction.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (optional)
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of aluminum chloride by dissolving the appropriate amount of AlCl₃·6H₂O in deionized water.
-
Prepare a 0.1 M solution of potassium ferrocyanide by dissolving the appropriate amount of K₄[Fe(CN)₆]·3H₂O in deionized water.
-
-
Precipitation:
-
Place the aluminum chloride solution in a beaker on a magnetic stirrer.
-
Slowly add the potassium ferrocyanide solution to the aluminum chloride solution dropwise while stirring continuously. A precipitate of this compound will form.
-
-
Aging the Precipitate:
-
Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to allow the precipitate to age and for the reaction to go to completion.
-
-
Washing the Precipitate:
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted ions and soluble byproducts.
-
-
Drying the Adsorbent:
-
Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Grinding and Sieving:
-
Grind the dried this compound to a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size for consistent adsorption experiments.
-
Characterization of this compound Adsorbent
To understand the properties of the synthesized adsorbent, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, particularly the cyanide (C≡N) stretching vibrations characteristic of ferrocyanides.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the this compound.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the adsorbent.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized material.
-
Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area and pore size distribution of the adsorbent.
Batch Adsorption Experiments for Heavy Metal Removal
This protocol outlines a general procedure for evaluating the heavy metal adsorption capacity of the synthesized this compound.[5]
Materials:
-
Synthesized this compound adsorbent
-
Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, Cu(NO₃)₂, ZnSO₄)
-
Deionized water
-
pH meter
-
Orbital shaker
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Procedure:
-
Prepare Heavy Metal Solutions:
-
Prepare a stock solution (e.g., 1000 mg/L) of the desired heavy metal ion.
-
Prepare a series of standard solutions of varying concentrations by diluting the stock solution.
-
-
Adsorption Experiment:
-
Add a known amount of this compound adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume (e.g., 50 mL) of the heavy metal solutions of different initial concentrations.
-
Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH. The optimal pH for heavy metal adsorption on many adsorbents is often in the range of 5-7.[6][7]
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified contact time to reach equilibrium.
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the concentration of the heavy metal ions remaining in the supernatant using AAS or ICP-OES.
-
-
Data Analysis:
-
Calculate the amount of heavy metal adsorbed per unit mass of adsorbent (qₑ, in mg/g) at equilibrium using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:
-
C₀ is the initial concentration of the heavy metal (mg/L)
-
Cₑ is the equilibrium concentration of the heavy metal (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Analyze the adsorption data using isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism and capacity.
-
Regeneration of the Adsorbent
Investigating the reusability of the adsorbent is crucial for its practical application. Desorption of the adsorbed heavy metals can be attempted using various eluents.
Procedure:
-
After the adsorption experiment, separate the heavy metal-laden adsorbent.
-
Wash the adsorbent with a suitable eluent (e.g., a dilute acid solution like 0.1 M HCl or a chelating agent solution like EDTA).
-
Agitate the mixture for a specific time to allow for desorption.
-
Separate the adsorbent and analyze the eluent for the concentration of the desorbed heavy metal.
-
Wash the regenerated adsorbent with deionized water until the pH is neutral and dry it for reuse in subsequent adsorption cycles.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of this compound in heavy metal adsorption.
Caption: Proposed ion-exchange mechanism for heavy metal adsorption on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characterization of a novel magnetic nano adsorbent for removal of metal ions [ouci.dntb.gov.ua]
- 3. peer.asee.org [peer.asee.org]
- 4. researchgate.net [researchgate.net]
- 5. akademiabaru.com [akademiabaru.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Influence of pH on heavy metal speciation and removal from wastewater using micellar-enhanced ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Catalytic Potential of Aluminum Ferrocyanide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum ferrocyanide, a Prussian blue analogue, is an emerging material with intriguing electronic and structural properties. Comprising a network of iron and aluminum ions bridged by cyanide ligands, this compound possesses both Lewis acidic sites at the aluminum centers and redox-active iron centers.[1] The high charge density and "hard" Lewis acid character of the Al³⁺ ion create strong coordination with the cyanide ligand, influencing the electronic structure of the entire framework.[1] While its application has been primarily explored in energy storage, the unique combination of these properties suggests a significant, yet largely untapped, potential for catalytic applications in organic synthesis.[1]
This document outlines a prospective application of this compound as a novel, heterogeneous catalyst for multicomponent reactions (MCRs). MCRs are powerful tools in drug discovery and development, enabling the efficient synthesis of complex molecules in a single step. The Lewis acidity of the aluminum centers in this compound can activate carbonyls and imines, while the porous, high-surface-area nature of this class of materials can facilitate reactant coordination and product release, making it an excellent candidate for catalyzing such transformations.
Herein, we propose a hypothetical protocol for the use of this compound in a three-component Biginelli-type reaction for the synthesis of dihydropyrimidinones, a scaffold of significant pharmaceutical importance.
Proposed Catalytic Application: Three-Component Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. It is a cornerstone of heterocyclic chemistry, producing dihydropyrimidinones (DHPMs) that exhibit a wide range of biological activities. We propose that this compound can act as an efficient, recyclable heterogeneous catalyst for this transformation. The Lewis acidic Al³⁺ sites are expected to activate the aldehyde carbonyl group, facilitating nucleophilic attack and subsequent reaction steps.
Reaction Scheme:
(Figure 1: Proposed Biginelli-type reaction catalyzed by this compound)
Experimental Protocols
Preparation of this compound Catalyst
This protocol is adapted from general methods for the synthesis of metal hexacyanoferrates.
Materials:
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Aluminum chloride (AlCl₃)
-
Deionized water
-
Centrifuge
-
Vacuum oven
Procedure:
-
Prepare a 0.1 M aqueous solution of potassium hexacyanoferrate(II).
-
Prepare a 0.133 M aqueous solution of aluminum chloride.
-
Add the aluminum chloride solution dropwise to the potassium hexacyanoferrate(II) solution under vigorous stirring at room temperature. A precipitate will form immediately.
-
Continue stirring the mixture for 24 hours to ensure complete reaction and aging of the precipitate.
-
Isolate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the precipitate repeatedly with deionized water to remove any unreacted starting materials and byproducts (e.g., KCl). Washing should be continued until a negative test for chloride ions (using AgNO₃ solution) is obtained in the supernatant.
-
Dry the resulting this compound powder in a vacuum oven at 80°C for 12 hours.
-
Characterize the synthesized catalyst using techniques such as XRD, FT-IR, and SEM to confirm its structure and morphology.
General Protocol for Catalytic Synthesis of Dihydropyrimidinones
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Ethanol (solvent)
-
This compound catalyst
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (12 mmol), urea (15 mmol), and the prepared this compound catalyst (5 mol% with respect to the aldehyde).
-
Add 20 mL of ethanol as the solvent.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the heterogeneous catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed this compound-catalyzed Biginelli reaction with various substituted aromatic aldehydes.
| Entry | Aldehyde (Ar-CHO) | Time (h) | Yield (%) | Catalyst Recyclability (Yield after 3 cycles, %) |
| 1 | Benzaldehyde | 3.0 | 92 | 89 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 | 92 |
| 3 | 4-Nitrobenzaldehyde | 2.0 | 96 | 94 |
| 4 | 4-Methoxybenzaldehyde | 4.0 | 88 | 85 |
| 5 | 2-Hydroxybenzaldehyde | 5.0 | 82 | 78 |
(Table 1: Hypothetical results for the synthesis of dihydropyrimidinone derivatives using this compound as a catalyst.)
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of the this compound catalyst.
Proposed Catalytic Cycle
This diagram outlines the hypothetical catalytic cycle for the Biginelli reaction, highlighting the role of the Lewis acidic aluminum sites.
Disclaimer: The experimental protocols, quantitative data, and catalytic cycle presented in this document are hypothetical and intended to serve as a starting point for research into the catalytic applications of this compound. This material has not been extensively studied for these purposes, and all proposed experiments should be conducted with appropriate safety precautions and rigorous scientific methodology.
References
Application Notes and Protocols for Ion-Exchange Mechanisms in Aluminum Ferrocyanide for Selective Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum ferrocyanide, with the chemical formula Al₄[Fe(CN)₆]₃, is a coordination polymer belonging to the family of Prussian blue analogs. These materials are well-regarded for their rigid, porous framework structures that can accommodate a variety of cations. The unique properties of the aluminum ion (Al³⁺), including its small size and high charge density, impart specific selective ion-exchange capabilities to the this compound matrix. This makes it a promising candidate for applications in selective separation, purification, and environmental remediation, particularly for the removal of specific radionuclides and heavy metals from aqueous solutions.
These application notes provide an overview of the ion-exchange mechanisms, quantitative separation data, and detailed experimental protocols for the synthesis and utilization of this compound as a selective ion-exchange medium.
Ion-Exchange Mechanism
The primary mechanism for selective separation using this compound is ion exchange . The open-framework structure of this compound contains channels and interstitial sites. While the nominal formula is Al₄[Fe(CN)₆]₃, in practice, the synthesis often results in a structure incorporating alkali metal cations (e.g., potassium) to balance the charge and stabilize the lattice, leading to a formula such as KAlFe(CN)₆.
The ion-exchange process can be represented as follows:
mK⁺(solid) + Mⁿ⁺(aq) ⇌ Mⁿ⁺(solid) + mK⁺(aq)
Where:
-
K⁺(solid) represents the exchangeable potassium ions within the this compound lattice.
-
Mⁿ⁺(aq) is the target cation to be separated from the aqueous solution.
-
Mⁿ⁺(solid) is the cation captured by the this compound.
-
K⁺(aq) are the released potassium ions.
The selectivity of this compound for different cations is governed by several factors, including:
-
Ionic radius and hydration energy of the cation: Cations with a favorable size-to-charge ratio that can easily enter the pores of the crystal lattice and interact strongly with the ferrocyanide groups are preferentially adsorbed.
-
Affinity for the ferrocyanide complex: The nature of the interaction between the target cation and the nitrogen atoms of the cyanide ligands influences the strength of binding.
-
Concentration of competing ions: The presence of other cations in the solution can impact the uptake of the target ion.
The strong covalent nature of the Fe–C≡N–Al framework contributes to the structural stability of the material during the ion-exchange process.
Quantitative Data for Ion Separation
The following tables summarize the quantitative data for the selective separation of various metal ions using this compound-based materials.
Table 1: Adsorption Capacity of Silica-Based Aluminum Hexacyanoferrate (KAlFe(CN)₆/SiO₂) for Palladium(II) [1][2]
| Parameter | Value | Conditions |
| Maximum Adsorption Capacity (Qe) | 48.1 mg/g | 3 M HNO₃, 25 °C |
| Adsorption Equilibrium Time | 45 minutes | 3 M HNO₃, 25 °C |
Table 2: Distribution Coefficient (Kd) of KAlFe(CN)₆/SiO₂ for Palladium(II) in Nitric Acid [1]
| HNO₃ Concentration (M) | Distribution Coefficient (Kd) (cm³/g) |
| 1 | > 1625 |
| 3 | > 1625 |
| 5 | > 1625 |
| 7 | > 1625 |
Note: Comprehensive quantitative data for the selective separation of a broader range of ions, such as alkali and alkaline earth metals, specifically on this compound is limited in publicly available literature. The data for palladium on a silica-based composite is presented as a well-documented example of its separation capabilities.
Experimental Protocols
Protocol 1: Synthesis of Unsupported this compound Powder
This protocol describes the synthesis of this compound powder via precipitation.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of aluminum chloride hexahydrate in deionized water.
-
Prepare a 0.5 M solution of potassium ferrocyanide trihydrate in deionized water.
-
-
Precipitation:
-
Slowly add the potassium ferrocyanide solution to the aluminum chloride solution dropwise while stirring vigorously. A voluminous precipitate will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
-
Washing and Separation:
-
Separate the precipitate from the supernatant by centrifugation at 4000 rpm for 10 minutes.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the washing and centrifugation steps three to four times to remove unreacted precursors and soluble byproducts.
-
-
Drying:
-
After the final wash, dry the precipitate in an oven at 60-80°C for 12-24 hours, or until a constant weight is achieved.
-
-
Grinding:
-
Grind the dried this compound into a fine powder using a mortar and pestle. Store in a desiccator.
-
Protocol 2: Column Chromatography for Selective Cation Separation
This protocol outlines the procedure for using the synthesized this compound in a column for the selective separation of cations from an aqueous solution.
Materials:
-
Synthesized this compound powder
-
Chromatography column (glass or plastic)
-
Glass wool or fritted disc
-
Peristaltic pump (optional, for controlled flow rate)
-
Sample solution containing a mixture of cations
-
Eluent solutions (e.g., different concentrations of ammonium nitrate or nitric acid)
-
Fraction collector or collection tubes
-
Analytical instrumentation for cation analysis (e.g., ICP-MS, AAS)
Procedure:
-
Column Packing:
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the chromatography column.
-
Create a slurry of the this compound powder in deionized water.
-
Pour the slurry into the column and allow the solid to settle, ensuring no air bubbles are trapped in the packing.
-
Wash the packed column with several column volumes of deionized water to equilibrate the stationary phase.
-
-
Sample Loading:
-
Carefully load the sample solution onto the top of the column. The volume of the sample should be small relative to the column volume for optimal separation.
-
-
Elution:
-
Begin the elution process by passing an appropriate eluent through the column. The choice of eluent and its concentration will depend on the specific cations to be separated.
-
For weakly bound ions, a low concentration of a competing cation (e.g., 0.1 M NH₄NO₃) may be sufficient.
-
For more strongly bound ions, a higher concentration of the eluent or a stronger eluting agent (e.g., 1 M HNO₃) may be necessary.
-
Maintain a constant flow rate, either by gravity or using a peristaltic pump.
-
-
Fraction Collection:
-
Collect the eluate in fractions of a defined volume.
-
-
Analysis:
-
Analyze the collected fractions for the concentration of the different cations using a suitable analytical technique to determine the elution profile and assess the separation efficiency.
-
Visualizations
Caption: Ion-exchange process in this compound.
Caption: Experimental workflow for synthesis and separation.
References
Troubleshooting & Optimization
Technical Support Center: Colloidal Stability of Aluminum Ferrocyanide Suspensions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the colloidal stability of aluminum ferrocyanide suspensions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the colloidal stability of this compound suspensions?
A1: The colloidal stability of this compound suspensions is primarily governed by a balance of attractive and repulsive forces between particles. Key factors include:
-
Surface Charge (Zeta Potential): Like-charged particles repel each other, preventing aggregation. This is a critical factor in electrostatic stabilization.[1][2] The surface charge is highly dependent on the pH of the suspension.
-
Particle Size and Morphology: Smaller, uniform particles are generally easier to stabilize. However, very small particles have a larger surface area-to-volume ratio, which can increase the tendency to aggregate to minimize surface energy.[3][4]
-
Ionic Strength of the Medium: High concentrations of ions in the suspension can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to aggregation.[1][5][6]
-
Presence of Stabilizing Agents: Polymers and surfactants can adsorb onto the particle surface, providing steric hindrance that prevents particles from approaching each other.[1][7][8]
Q2: How does pH affect the stability of this compound suspensions?
A2: The pH of the suspension is a critical parameter as it directly influences the surface charge of the this compound particles. Aluminum hydroxide species, which are relevant to the aluminum component, exhibit amphoteric behavior.[1] At low pH, the surface is typically positively charged, while at high pH, it becomes negatively charged. There is a specific pH at which the net surface charge is zero, known as the isoelectric point (IEP) or point of zero charge (PZC).[1] At or near the IEP/PZC, electrostatic repulsion is minimal, and the suspension is most prone to aggregation. For aluminum hydroxides, the PZC is typically in the neutral to slightly alkaline range.[9][10] Ferrocyanide complexes are generally stable at neutral pH but can become less stable in alkaline conditions.[11] Therefore, maintaining the pH away from the IEP is crucial for electrostatic stabilization.
Q3: What is the role of zeta potential in determining colloidal stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value (e.g., > +30 mV or < -30 mV) indicates greater electrostatic repulsion and, therefore, a more stable colloidal suspension.[12] Conversely, a zeta potential value close to zero suggests that the repulsive forces are weak, and the particles are more likely to aggregate due to van der Waals attractive forces.[1]
Q4: Can freezing or boiling be used to improve the long-term stability of this compound suspensions?
A4: No, in fact, the opposite is often true. Boiling a hydrophobic colloidal suspension can lead to coagulation by reducing the hydration of the particles and increasing their kinetic energy.[13] Freezing can also cause coagulation by increasing the concentration of the dispersed particles and the ionic strength of the surrounding medium as ice crystals form.[13] For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants is a more suitable technique to improve stability.[14][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid settling or aggregation of particles. | The pH of the suspension is near the isoelectric point (IEP) of this compound, leading to minimal electrostatic repulsion. | Adjust the pH of the suspension to be significantly higher or lower than the IEP. The optimal pH will need to be determined experimentally. |
| High ionic strength of the medium is compressing the electrical double layer. | If possible, reduce the concentration of salts in the suspension. This can be achieved through dialysis or diafiltration. | |
| Insufficient surface charge on the particles. | Increase the surface charge by adjusting the pH or by adsorbing charged molecules (e.g., citrate, phosphate) onto the particle surface. | |
| Formation of large, irreversible aggregates. | Bridging flocculation caused by the addition of a high molecular weight polymer at a concentration that is too low. | Optimize the concentration of the polymeric stabilizer. A higher concentration may be needed to ensure complete surface coverage and prevent bridging.[1] |
| The temperature of the suspension is too high, increasing particle collisions and overcoming the energy barrier for aggregation. | Maintain the suspension at a controlled, lower temperature. | |
| Inconsistent stability between batches. | Variations in the synthesis protocol leading to differences in particle size, morphology, or surface chemistry. | Standardize the synthesis protocol, including precursor concentrations, reaction temperature, stirring rate, and purification methods. |
| Contamination of the suspension with ions or other substances that affect stability. | Use high-purity reagents and deionized water. Ensure glassware and equipment are thoroughly cleaned. |
Experimental Protocols
Measurement of Zeta Potential
Objective: To determine the surface charge of this compound particles as a function of pH and ionic strength.
Methodology:
-
Prepare a dilute suspension of this compound in a low ionic strength electrolyte solution (e.g., 1 mM KCl).
-
Divide the suspension into several aliquots.
-
Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 3 to 10) using dilute HCl or NaOH.
-
Measure the zeta potential of each sample using a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
-
To investigate the effect of ionic strength, repeat the measurements at different electrolyte concentrations (e.g., 10 mM, 100 mM KCl).
Evaluation of Stabilizer Effectiveness
Objective: To assess the ability of different stabilizing agents to improve the colloidal stability of this compound suspensions.
Methodology:
-
Prepare a stock suspension of this compound.
-
Prepare solutions of different stabilizing agents (e.g., polyethylene glycol (PEG), polyvinyl alcohol (PVA), sodium caseinate) at various concentrations.
-
Add the stabilizer solutions to aliquots of the this compound suspension to achieve a range of stabilizer-to-particle ratios.
-
Gently mix the samples and allow them to equilibrate for a defined period (e.g., 1 hour).
-
Visually inspect the samples for any signs of aggregation or sedimentation.
-
For a quantitative assessment, measure the particle size distribution of each sample over time using DLS. A stable suspension will show a consistent particle size, while an unstable suspension will show an increase in the average particle size due to aggregation.
-
Alternatively, monitor the turbidity or absorbance of the supernatant after a set period of settling. A lower turbidity in the supernatant indicates greater instability.
Visualizations
References
- 1. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00487F [pubs.rsc.org]
- 2. Colloidal Stability of CA, SDS and PVA Coated Iron Oxide Nanoparticles (IONPs): Effect of Molar Ratio and Salinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colloidal Dispersion Stability: Measurement with Turbiscan [microtrac.com]
- 4. Suspension stability of aluminum-based adjuvants - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Zein Nanoparticles and Strategies to Improve Colloidal Stability: A Mini-Review [frontiersin.org]
- 6. Ion Specific Effects on the Stability of Halloysite Nanotube Colloids—Inorganic Salts versus Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. Polymeric stabilization of colloidal dispersions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aquavarra.ie [aquavarra.ie]
- 14. Freeze-drying of nanoparticles: How to overcome colloidal instability by formulation and process optimization [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Regeneration and Reuse of Aluminum Ferrocyanide Adsorbents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regeneration and reuse of aluminum ferrocyanide adsorbents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the regeneration and reuse of this compound adsorbents.
| Problem | Possible Causes | Solutions |
| Low Adsorption Capacity After Regeneration | Incomplete desorption of ferrocyanide. | - Increase the concentration or volume of the regenerating solution (e.g., NaOH).- Extend the contact time with the regenerating solution.- Consider a multi-step regeneration process with different eluents. |
| Structural damage to the adsorbent. | - Avoid harsh regeneration conditions such as extreme pH or high temperatures.- Use a milder regenerating agent if possible.- Characterize the adsorbent material (e.g., using SEM or BET analysis) to check for structural changes. | |
| Contamination of the adsorbent. | - Ensure the feed stream is free of interfering ions or compounds that may irreversibly bind to the adsorbent.- Implement a pre-treatment step to remove contaminants before the adsorption process. | |
| Inconsistent Adsorption Performance | Variations in the regeneration protocol. | - Standardize the regeneration procedure, including eluent concentration, pH, contact time, and temperature.- Ensure thorough rinsing of the adsorbent to remove any residual regenerating solution. |
| Changes in the feed stream composition. | - Regularly analyze the composition of the solution being treated to account for any variations that might affect adsorbent performance. | |
| Slow Regeneration Process | Inefficient mass transfer. | - Agitate the adsorbent during regeneration to improve contact with the eluent.- Use a flow-through system for regeneration instead of a batch process. |
| Low temperature. | - Increase the temperature of the regenerating solution (within the adsorbent's tolerance) to enhance desorption kinetics. | |
| Adsorbent Material Loss | Mechanical attrition. | - Handle the adsorbent gently, especially during washing and transfer steps.- Use a column with appropriate support to prevent the loss of fine particles. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism for regenerating this compound adsorbents?
The most common regeneration method involves increasing the pH of the surrounding solution, typically by using a sodium hydroxide (NaOH) solution. The high concentration of hydroxide ions (OH-) competes with the negatively charged ferrocyanide ions ([Fe(CN)₆]⁴⁻) for the active sites on the aluminum-based adsorbent, leading to the desorption of ferrocyanide.
2. What is a typical concentration of NaOH to use for regeneration?
While the optimal concentration can vary depending on the specific adsorbent and the amount of ferrocyanide adsorbed, a common starting point is a 0.1 M to 1.0 M NaOH solution. It is advisable to perform optimization experiments to determine the most effective concentration for your specific application.
3. How many times can I regenerate and reuse my this compound adsorbent?
The reusability of the adsorbent depends on the regeneration efficiency and the stability of the adsorbent material. With an optimized regeneration protocol, it is often possible to perform multiple adsorption-desorption cycles with a minimal loss in adsorption capacity. Some studies on similar adsorbent systems have shown good performance for up to 5-10 cycles.
4. How can I tell if my adsorbent is fully regenerated?
To confirm complete regeneration, you can analyze the eluent for the concentration of desorbed ferrocyanide. The regeneration is considered complete when the ferrocyanide concentration in the eluent drops to a negligible level. Additionally, after rinsing and neutralizing the adsorbent, you can measure its adsorption capacity for a fresh ferrocyanide solution to assess its performance.
5. What are some common interfering ions that can affect the adsorption and regeneration process?
Anions such as sulfates, phosphates, and carbonates can compete with ferrocyanide for adsorption sites, potentially reducing the adsorbent's efficiency. During regeneration, the presence of certain metal cations in the eluent could lead to the precipitation of insoluble salts on the adsorbent surface, which would block active sites.
Experimental Protocols
General Protocol for Regeneration of this compound Adsorbent
-
Desorption:
-
After the adsorption cycle, drain the ferrocyanide solution from the adsorbent.
-
Pass a 0.1 M - 1.0 M NaOH solution through the adsorbent bed. The volume of the NaOH solution should be several bed volumes (e.g., 5-10 BV).
-
Maintain a consistent flow rate to ensure sufficient contact time.
-
Collect the eluent and monitor the ferrocyanide concentration until it reaches a baseline level.
-
-
Rinsing:
-
After desorption, rinse the adsorbent with deionized water until the pH of the effluent returns to neutral. This step is crucial to remove any residual NaOH, which could interfere with the subsequent adsorption cycle.
-
-
Neutralization (if necessary):
-
If the adsorbent's performance is sensitive to pH, you may need to neutralize it with a dilute acid solution (e.g., 0.01 M HCl or HNO₃) after the water rinse, followed by another rinse with deionized water to remove any excess acid.
-
-
Drying (optional):
-
If the adsorbent is to be stored before reuse, it can be dried at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Quantitative Data
Due to the limited availability of specific quantitative data for the multi-cycle regeneration and reuse of this compound adsorbents in the initial search, the following table presents generalized performance data based on similar aluminum-based adsorbent systems for other anions. This data should be used as a reference, and it is recommended to perform specific experimental validation.
| Regeneration Cycle | Adsorption Capacity (mg/g) | Regeneration Efficiency (%) |
| 1 | 20.9 | 95 |
| 2 | 19.8 | 93 |
| 3 | 18.5 | 90 |
| 4 | 17.2 | 88 |
| 5 | 16.1 | 85 |
Note: The initial adsorption capacity is based on a study of ferrocyanide adsorption on an aluminum-based drinking water treatment residue. The subsequent cycle data is illustrative of typical performance degradation.
Visualizations
Caption: Workflow for the regeneration and reuse of this compound adsorbents.
Caption: Troubleshooting logic for low adsorption capacity in regenerated adsorbents.
optimizing particle size of aluminum ferrocyanide for enhanced reactivity
Technical Support Center: Optimizing Aluminum Ferrocyanide Particle Size
Disclaimer: Information regarding "this compound" is scarce in current research literature. The following guide is based on established principles for analogous and well-studied metal ferrocyanides, such as Prussian Blue (iron (III) ferrocyanide). The experimental protocols and troubleshooting advice are derived from these systems and should be adapted with appropriate scientific rigor.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the particle size of this compound important for its reactivity? A1: Optimizing particle size is crucial for enhancing reactivity, particularly in applications like catalysis, drug delivery, and sensing. Smaller particles possess a larger surface-area-to-volume ratio, which generally increases the number of active sites available for chemical reactions. However, an optimal size often exists, as extremely small particles can sometimes lead to instability or altered electronic properties. For some coordination polymers, medium-sized particles may exhibit the highest specific surface area and porosity.[1][2]
Q2: What are the primary methods for controlling particle size during the synthesis of metal ferrocyanides? A2: The most common method is chemical precipitation.[3] Key parameters that can be adjusted to control particle size include:
-
Precursor Concentration: Lowering the concentration of reactants often leads to smaller particles.[4]
-
Stabilizing Agents/Capping Agents: Polymers like Polyvinylpyrrolidone (PVP) or soluble starch can be used to coat the growing nanoparticles, preventing aggregation and controlling the final size.[4][5]
-
Reaction Temperature and pH: These parameters influence the kinetics of nucleation and growth, thereby affecting particle size.[3]
-
Mixing and Addition Rate: A rapid mixing or slow addition of one precursor to another can promote the formation of numerous small nuclei, resulting in smaller final particles.[3]
Q3: What are the most common techniques for characterizing the particle size of synthesized this compound? A3: A multi-technique approach is recommended for accurate characterization:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of particles dispersed in a liquid. It is a fast method for assessing average size and size distribution.[6]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Provide direct visual evidence of particle size, shape, and morphology. TEM is essential for visualizing particles in the nanometer range.[5][7]
-
Laser Diffraction: Measures particle size distribution based on light scattering patterns. It is effective for a wide range of sizes, from nanometers to millimeters.[8][9]
-
X-ray Diffraction (XRD): Can be used to estimate the average crystallite size using the Scherrer equation, in addition to confirming the crystal structure.[5]
Troubleshooting Guide
Issue 1: The synthesized particles are agglomerating or aggregating.
-
Question: My particles clump together after synthesis, either in solution or after drying. How can I prevent this?
-
Answer: Agglomeration is common for nanoparticles due to their high surface energy.[10] It can be categorized as soft agglomeration (due to weak van der Waals forces) or hard agglomeration (due to chemical bonds).[11][12]
-
Potential Cause: Insufficient stabilization during synthesis.
-
Solution: Introduce a stabilizing agent (e.g., PVP, PDDA, soluble starch) into the reaction mixture.[4][5] These agents adsorb to the particle surface, creating a protective layer that prevents them from sticking together through steric or electrostatic repulsion.
-
Potential Cause: Capillary forces during the drying process are pulling particles together, forming hard agglomerates.[11]
-
Solution: Instead of oven drying, consider freeze-drying (lyophilization) or washing the particles with a low-surface-tension solvent like anhydrous ethanol before final drying to minimize capillary action.[11]
-
Potential Cause: High particle concentration.
-
Solution: Work with more dilute solutions during synthesis and storage. If particles have already agglomerated in a liquid, ultrasonication can help break up soft agglomerates.[12]
-
Issue 2: The particle size is too large and not within the desired nanometer range.
-
Question: My synthesis resulted in micrometer-sized particles instead of nanoparticles. What went wrong?
-
Answer: This typically indicates that the particle growth phase dominated over the nucleation phase.
-
Potential Cause: Precursor concentrations were too high.
-
Solution: Decrease the initial concentrations of your aluminum and ferrocyanide precursor solutions.[4]
-
Potential Cause: Slow nucleation rate.
-
Solution: Increase the rate of nucleation by, for example, rapidly adding the reducing agent or one precursor to the other under vigorous stirring. This creates a large number of nuclei simultaneously, limiting how large each one can grow.
-
Potential Cause: Ostwald ripening, where larger particles grow at the expense of smaller ones.
-
Solution: Use a suitable capping agent to passivate the surface of the nanoparticles as they form, which can inhibit Ostwald ripening and control growth.[4]
-
Issue 3: The particle size distribution is too broad (high polydispersity).
-
Question: My DLS or TEM results show a wide range of particle sizes. How can I achieve a more uniform (monodisperse) sample?
-
Answer: High polydispersity often results from uncontrolled nucleation and growth over time.[3]
-
Potential Cause: Inconsistent mixing or temperature during synthesis.
-
Solution: Ensure uniform, vigorous stirring and strict temperature control throughout the reaction. A microfluidic synthesis setup can offer superior control over mixing and reaction times, leading to narrower size distributions.[13]
-
Potential Cause: Nucleation and growth phases are not well-separated.
-
Solution: Employ a "hot injection" method if applicable, where a precursor is rapidly injected into a hot solvent containing the other reactants. This temporal separation of nucleation and growth often yields highly monodisperse particles.
-
Potential Cause: Post-synthesis aggregation.
-
Solution: Implement the anti-agglomeration strategies mentioned in Issue 1. Even if primary particles are monodisperse, their clumping will appear as high polydispersity in DLS.
-
Issue 4: Poor batch-to-batch reproducibility.
-
Question: I am repeating the same experiment, but the resulting particle size varies significantly between batches. How can I improve consistency?
-
Answer: Reproducibility issues often stem from subtle variations in experimental conditions.
-
Potential Cause: Inconsistent quality of reagents or solvents.
-
Solution: Use reagents from the same supplier and lot number. Ensure solvents are fresh and of the same grade for each experiment.
-
Potential Cause: Variations in manual procedures like addition rate or stirring speed.
-
Solution: Standardize all procedures meticulously. Use a syringe pump for consistent addition rates and a digital hotplate stirrer to maintain a constant stirring speed.[14]
-
Potential Cause: Fluctuations in ambient temperature or humidity.
-
Solution: Conduct experiments in a controlled environment. Document all parameters for each run to identify potential sources of variation.
-
Data Presentation: Synthesis Parameters vs. Particle Size
The following table summarizes the expected impact of various synthesis parameters on the final particle size of metal ferrocyanides, based on studies of Prussian Blue.
| Parameter | Change | Expected Effect on Particle Size | Rationale | Reference(s) |
| Precursor Concentration | Decrease | Decrease | Reduces the amount of material available for the growth of each nucleus. | [4] |
| Stabilizer (e.g., PVP) Amount | Increase | Decrease | More stabilizer molecules are available to cap particle surfaces, limiting growth and preventing aggregation. | [4][15] |
| Reaction Temperature | Varies | Varies | Can increase both nucleation and growth rates. The net effect depends on the specific reaction kinetics. | [3] |
| Stirring Rate | Increase | Decrease | Promotes faster and more uniform mixing, leading to more homogeneous nucleation and smaller particles. | [3] |
| Precursor Addition Rate | Increase | Decrease | Rapid addition can induce a burst of nucleation, resulting in a larger number of smaller particles. | [3] |
Experimental Protocols
Protocol 1: Size-Controlled Synthesis of Metal Ferrocyanide Nanoparticles
This protocol is adapted from methods used for Prussian Blue synthesis and can serve as a starting point for this compound.[4]
Materials:
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) solution (e.g., 0.01 M to 0.05 M in deionized water).
-
Metal chloride solution (e.g., FeCl₂, or in your case, AlCl₃) (e.g., 0.1 M in deionized water).
-
Polyvinylpyrrolidone (PVP, average Mₙ ≈ 40,000) solution (e.g., 1% to 10% w/v in deionized water).
-
Deionized water.
Procedure:
-
In a 100 mL flask, combine 8 mL of the PVP solution with the desired volume of the metal chloride solution.
-
Place the flask on a magnetic stirrer and ensure vigorous stirring at room temperature.
-
Using a syringe pump for a controlled addition rate, slowly add 2 mL of the K₃[Fe(CN)₆] solution to the stirring mixture.
-
Observe the immediate formation of a colored precipitate (typically blue for iron, color may vary for aluminum).
-
Allow the reaction to stir for an additional 1-2 hours to ensure completion.
-
Purification: Transfer the resulting colloidal suspension to centrifuge tubes. Centrifuge at high speed (e.g., 10,000 rpm for 20 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in deionized water using sonication.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to remove unreacted precursors and excess PVP.
-
After the final wash, re-disperse the particles in a minimal amount of deionized water for characterization or use. For dry powder, proceed with freeze-drying.
Protocol 2: Assessing Enhanced Reactivity (Catalytic Test)
This protocol outlines a general method for testing the catalytic activity of the synthesized particles using a model reaction, such as the oxidation of a chromogenic substrate.
Materials:
-
Synthesized this compound nanoparticle suspension of known concentration.
-
Chromogenic substrate (e.g., 3,3’,5,5’-Tetramethylbenzidine, TMB).
-
Oxidizing agent (e.g., Hydrogen peroxide, H₂O₂).
-
Reaction buffer (e.g., acetate buffer, pH 4.0).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, TMB, and the nanoparticle suspension. Use the same mass of nanoparticles for each batch you are comparing.
-
Equilibrate the mixture in the spectrophotometer for 2-3 minutes.
-
Initiate the reaction by adding a small volume of H₂O₂.
-
Immediately begin monitoring the change in absorbance at the characteristic wavelength of the oxidized TMB product (e.g., 652 nm).
-
Record the absorbance over time (e.g., every 10 seconds for 5-10 minutes).
-
Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. A steeper slope indicates higher catalytic activity.
-
Compare the initial rates for particles of different sizes to determine the optimal particle size for maximum reactivity.
Mandatory Visualizations
Caption: Workflow for synthesis, purification, and characterization.
Caption: Troubleshooting logic for particle agglomeration.
Safety and Handling Precautions
CRITICAL: Ferrocyanide complexes, while stable, contain cyanide. Acidification of ferrocyanide solutions can release highly toxic hydrogen cyanide (HCN) gas.[16]
-
Engineering Controls: Always handle solid cyanide compounds and concentrated solutions inside a certified chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and chemical-resistant nitrile gloves (double-gloving is recommended).[16][17]
-
Acid Incompatibility: NEVER mix or store ferrocyanide solutions with acids. Ensure no acid containers are present in the immediate work area.[18]
-
Spill Response: For small spills inside a fume hood, decontaminate surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[19] Collect all cleanup materials as hazardous waste. For larger spills, evacuate the area and call emergency services.[18]
-
Waste Disposal: All waste containing ferrocyanide must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.
References
- 1. Size- and shape-controlled synthesis of Prussian Blue nanoparticles by a polyvinylpyrrolidone-assisted crystallization process - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. rroij.com [rroij.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Green" synthesis of size controllable Prussian blue nanoparticles stabilized by soluble starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Answers to frequently asked questions about particle size analyzers Supplier [winner-psa.com]
- 7. halolabs.com [halolabs.com]
- 8. cscscientific.com [cscscientific.com]
- 9. Particle Analysis Techniques Compared :: Microtrac.com [microtrac.com]
- 10. researchgate.net [researchgate.net]
- 11. epic-powder.com [epic-powder.com]
- 12. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 13. Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Size- and shape-controlled synthesis of Prussian Blue nanoparticles by a polyvinylpyrrolidone-assisted crystallization process - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
preventing agglomeration of aluminum ferrocyanide nanoparticles during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aluminum ferrocyanide nanoparticles. Our goal is to help you overcome common challenges, with a primary focus on preventing nanoparticle agglomeration.
Troubleshooting Guide: Preventing Agglomeration
Agglomeration is a common hurdle in the synthesis of this compound nanoparticles, leading to larger, less effective particles. This guide addresses the primary causes and solutions in a question-and-answer format.
Q1: My this compound nanoparticles are heavily agglomerated. What are the most likely causes?
Agglomeration during synthesis is primarily caused by high surface energy and van der Waals forces between nanoparticles.[1][2] Several factors can contribute to this:
-
Inadequate Stabilization: Insufficient or ineffective stabilizing agents fail to create a sufficient repulsive barrier between particles.
-
Suboptimal pH: The pH of the reaction medium significantly affects the surface charge of the nanoparticles.[3][4][5] If the pH is near the isoelectric point, the surface charge is minimal, leading to aggregation.[3][5]
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High Precursor Concentration: High concentrations of aluminum and ferrocyanide precursors can lead to rapid nucleation and uncontrolled growth, favoring agglomeration.
-
Inefficient Mixing: Poor mixing can create localized areas of high precursor concentration, promoting the formation of large, aggregated particles.
-
Inappropriate Temperature: The reaction temperature influences the kinetics of nanoparticle formation and can affect stabilizer performance.
Q2: What type of stabilizing agents can I use to prevent agglomeration, and how do they work?
Stabilizing agents, or capping agents, are crucial for preventing agglomeration. They work through two primary mechanisms: steric hindrance and electrostatic repulsion.
-
Steric Hindrance: Polymeric stabilizers like Polyvinylpyrrolidone (PVP) adsorb to the nanoparticle surface, creating a physical barrier that prevents particles from getting too close to each other.[6][7] PVP is widely used in the synthesis of Prussian blue analogues and can also act as a reducing agent.[6][8]
-
Electrostatic Repulsion: Small molecule stabilizers like trisodium citrate adsorb to the nanoparticle surface, imparting a negative charge. This creates electrostatic repulsion between the particles, keeping them dispersed in the solution.[9][10][11] The effectiveness of electrostatic stabilization is highly dependent on the pH of the medium.[3][5]
Q3: How does pH affect nanoparticle stability, and what is the optimal pH range?
The pH of the synthesis medium is a critical parameter for controlling agglomeration, especially when using electrostatic stabilizers like citrate. The surface of metal ferrocyanide nanoparticles can become protonated or deprotonated depending on the pH, which alters their surface charge (zeta potential).
-
At low pH (acidic conditions): The nanoparticle surface may become positively charged.
-
At high pH (alkaline conditions): The nanoparticle surface tends to be negatively charged.[4]
-
Isoelectric Point (IEP): At a specific pH, known as the isoelectric point, the net surface charge is zero.[3][5] At or near the IEP, electrostatic repulsion is minimal, and nanoparticles are most prone to agglomeration.[3][5]
For aluminum oxide nanoparticles, the IEP is around pH 7.9.[12] While the exact IEP for this compound may differ, it is crucial to maintain a pH significantly above or below this point to ensure sufficient electrostatic repulsion. For citrate-stabilized nanoparticles, a slightly alkaline pH is often preferred to ensure the carboxyl groups of citrate are deprotonated and can effectively cap the nanoparticles.
Q4: I'm still observing agglomeration even with a stabilizer. What other synthesis parameters can I adjust?
If agglomeration persists, consider optimizing the following parameters:
-
Stabilizer Concentration: The concentration of the stabilizing agent is critical. Too little will result in incomplete surface coverage, while too much can sometimes lead to depletion flocculation.
-
Precursor Addition Rate: A slow, controlled addition of one precursor to the other, under vigorous stirring, can help maintain a low instantaneous concentration of reactants, promoting the formation of smaller, more uniform nanoparticles.
-
Temperature: Lowering the reaction temperature can slow down the reaction kinetics, allowing more time for the stabilizer to adsorb onto the growing nanoparticles.
-
Post-synthesis Purification: Improper purification can lead to the removal of stabilizing agents or the introduction of destabilizing species. Dialysis or gentle centrifugation and resuspension are often preferred over harsh precipitation methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting protocol for synthesizing stable this compound nanoparticles?
Experimental Protocol: Synthesis of PVP-Stabilized this compound Nanoparticles (Adapted from Prussian Blue Synthesis)
Materials:
-
Aluminum chloride (AlCl₃)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Polyvinylpyrrolidone (PVP, average M.W. 40,000)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Prepare Precursor Solution A: Dissolve a specific amount of AlCl₃ in deionized water.
-
Prepare Precursor Solution B: In a separate flask, dissolve a specific amount of K₃[Fe(CN)₆] and PVP in deionized water. The concentration of PVP can be varied to control the final nanoparticle size.
-
Adjust pH (Optional but Recommended): Adjust the pH of Solution B to an acidic range (e.g., pH 2-3) using HCl. This has been shown to be effective in the synthesis of stable Prussian blue nanoparticles.[13]
-
Reaction: Under vigorous stirring, rapidly inject Solution A into Solution B. A color change should be observed, indicating the formation of this compound nanoparticles.
-
Aging: Allow the reaction mixture to stir for a specified period (e.g., 1-24 hours) at room temperature to ensure complete reaction and stabilization.
-
Purification: Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted precursors and excess PVP. Alternatively, use centrifugation at a moderate speed, discard the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times.
-
Storage: Store the purified nanoparticle suspension at 4°C.
Q2: How can I quantitatively assess the agglomeration of my nanoparticles?
Several characterization techniques can be used to determine the size and agglomeration state of your nanoparticles:
-
Dynamic Light Scattering (DLS): This is a rapid technique to measure the hydrodynamic diameter of the nanoparticles in suspension. A large hydrodynamic diameter compared to the primary particle size (from TEM) indicates agglomeration. The Polydispersity Index (PDI) from DLS also provides information on the size distribution; a PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticles.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to assess their primary particle size, morphology, and the extent of agglomeration.[14][15]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles in a colloidal suspension. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good stability against agglomeration due to strong electrostatic repulsion.[3]
Q3: Is there a quantitative relationship between stabilizer concentration and nanoparticle size?
Yes, for Prussian blue analogues, a clear trend has been observed where increasing the concentration of the stabilizing agent leads to a decrease in the final nanoparticle size. This is because a higher concentration of the stabilizer provides more efficient capping of the growing nanoparticles, thus limiting their growth.
Table 1: Effect of PVP Concentration on Prussian Blue Nanoparticle Size
| [PVP]/[Fe²⁺] Ratio | Average Nanoparticle Diameter (nm) |
| 20 | 27 |
| 50 | 18 |
| 100 | 12 |
Data adapted from a study on PVP-protected Prussian blue nanoparticles.[14]
Table 2: Effect of Citrate Concentration on Gold-Coated Iron Oxide Nanoparticle Size
| Citrate Concentration (mg/mL) | Z-average Diameter (nm) | PDI |
| 0.0 | 405 ± 83 | 0.25 ± 0.06 |
| 0.1 | 318 ± 60 | 0.25 ± 0.03 |
| 0.5 | 167 ± 5 | 0.21 ± 0.01 |
| 1.0 | 152 ± 5 | 0.19 ± 0.01 |
Data from a study on citrate-stabilized gold-coated superparamagnetic iron oxide nanoparticles, demonstrating the principle of size reduction with increasing stabilizer concentration.
Visualization of Key Processes
Diagram 1: General Workflow for Stabilized Nanoparticle Synthesis
Caption: A simplified workflow for the synthesis of stabilized this compound nanoparticles.
Diagram 2: Mechanisms of Nanoparticle Stabilization
Caption: Illustration of steric and electrostatic stabilization mechanisms to prevent agglomeration.
Diagram 3: Troubleshooting Logic for Nanoparticle Agglomeration
Caption: A decision-making flowchart for troubleshooting nanoparticle agglomeration during synthesis.
References
- 1. How to View the Phenomenon of Nanoparticle Agglomeration-Resun Ultra-sensitive Particle Size Measurement [resunbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Agglomeration of iron oxide nanoparticles: pH effect is stronger than amino acid acidity [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyvinylpyrrolidone (PVP) in nanoparticle synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Nanoscale Prussian Blue and Its Analogues: Design and Applications in Infection Control, Wound Healing and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Post-synthetic modification of Prussian blue type nanoparticles: tailoring the chemical and physical properties - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01068B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Agglomeration Characterization Techniques and Modeling - PowderTechnology info [powdertechnology.info]
- 14. BJNANO - The surface properties of nanoparticles determine the agglomeration state and the size of the particles under physiological conditions [beilstein-journals.org]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
degradation kinetics of aluminum ferrocyanide in acidic and alkaline media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of aluminum ferrocyanide in acidic and alkaline media.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in acidic media?
In acidic solutions, the ferrocyanide ion ([Fe(CN)₆]⁴⁻) is protonated and decomposes, particularly when heated. The primary degradation products are typically hydrogen cyanide (HCN) and a precipitate of ferrous ferrocyanide (Fe₂[Fe(CN)₆]), also known as Prussian White, which can be oxidized to Prussian Blue.[1] The decomposition is generally more rapid in stronger acids.[1] Upon standing in acidic solutions, a gelatinous precipitate of this compound may also form.[1]
Q2: What are the expected degradation products of this compound in alkaline media?
Ferrocyanide solutions are generally more stable in strongly alkaline conditions compared to neutral or acidic solutions.[1] However, at elevated temperatures, slow decomposition can occur, yielding ammonia and formate.[1] If oxidation to ferricyanide ([Fe(CN)₆]³⁻) occurs, a different degradation pathway can be initiated. In strongly alkaline solutions (e.g., pH 14), ferricyanide can undergo a cyanide/hydroxide (CN⁻/OH⁻) exchange reaction, which can lead to the precipitation of iron(III) hydroxide and the formation of cyanate (OCN⁻).[2][3]
Q3: How does pH affect the degradation rate of this compound?
The degradation rate of the ferrocyanide complex is highly dependent on pH. In acidic media, the rate of decomposition increases as the acidity increases.[1] Conversely, in alkaline media, the ferrocyanide ion is more stable, and degradation is significantly slower.[1]
Q4: Does light affect the stability of this compound solutions?
Yes, light, particularly ultraviolet (UV) light, can accelerate the decomposition of ferrocyanide solutions.[4] Photolytic degradation can lead to the formation of aquated species like [Fe(CN)₅H₂O]³⁻ as an intermediate.[1] Therefore, it is recommended to conduct stability studies in the dark or under controlled light conditions to avoid photolytic effects.[5][6][7][8]
Q5: What is a suitable analytical technique to monitor the degradation of this compound?
UV-Vis spectrophotometry is a common and effective method for monitoring the degradation of ferrocyanide and ferricyanide. The ferricyanide ion has a characteristic absorbance maximum at around 420 nm, while the ferrocyanide ion has negligible absorbance at this wavelength. The disappearance of the ferricyanide peak can be monitored to determine its degradation rate.[2] Infrared (IR) spectroscopy can also be used to monitor changes in the cyanide stretching frequency, which differs for ferrocyanide and ferricyanide.[2]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected precipitate formation in acidic solution. | 1. Formation of ferrous ferrocyanide (Prussian White).[1]2. Precipitation of gelatinous this compound due to its low solubility.[1]3. Formation of iron hydroxides if oxidation and subsequent degradation occur. | 1. Confirm the identity of the precipitate using techniques like IR spectroscopy or X-ray diffraction.2. Work with more dilute solutions to the extent possible while maintaining analytical sensitivity.3. Ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent or non-reproducible kinetic data. | 1. Uncontrolled exposure to light, leading to photodecomposition.[4]2. Temperature fluctuations.3. Changes in pH during the experiment.4. Presence of dissolved oxygen causing oxidation of ferrocyanide to ferricyanide. | 1. Perform experiments in the dark or use amber glassware.[5][6][7][8]2. Use a temperature-controlled water bath or incubator.3. Use appropriate buffers to maintain a constant pH.4. De-aerate all solutions by bubbling with an inert gas prior to and during the experiment. |
| Color of the solution changes to yellow or blue in acidic media. | 1. A yellow color may indicate the formation of the ferroaquapentacyanide ion ([Fe(CN)₅H₂O]³⁻) upon irradiation.[1]2. A blue color is indicative of the formation of Prussian Blue, likely from the oxidation of the initially formed ferrous ferrocyanide precipitate. | 1. Minimize exposure to light.2. Conduct experiments under an inert atmosphere to prevent oxidation. |
| Difficulty in dissolving this compound. | This compound is known to be sparingly soluble or form gelatinous precipitates.[1] | 1. Prepare solutions at the lowest feasible concentration.2. Use sonication to aid dissolution.3. Be aware that the undissolved solid can affect spectroscopic measurements and reaction kinetics. Centrifugation or filtration may be necessary before analysis, but this will alter the total concentration. |
Quantitative Data
As previously stated, specific kinetic data for this compound is scarce. The following table contains data for related ferrocyanide/ferricyanide systems to provide a general reference.
| Compound/System | Medium | Conditions | Kinetic Parameter | Value | Citation |
| Potassium Hexacyanoferrate(II) | Aqueous | UV light | Activation Energy (of aquopentacyanoferrate(II) decomposition) | 28.2 kcal/mol | [9] |
| Potassium Ferricyanide | pH 14 | Dark, flowing through graphite felt | Concentration Decrease | From 0.25 M to 0.1 M in 6 days | [2] |
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of this compound Degradation in Acidic Media
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water. Due to low solubility, sonication may be required.
-
Prepare acidic buffer solutions at the desired pH values (e.g., pH 2, 3, 4) using appropriate buffer systems (e.g., citrate-phosphate).
-
De-aerate all solutions by bubbling with nitrogen gas for at least 30 minutes.
-
-
Kinetic Run:
-
In a temperature-controlled environment (e.g., a water bath set to 40°C) and protected from light (e.g., wrapped in aluminum foil), mix the this compound stock solution with the acidic buffer to achieve the desired final concentration and pH.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
If a precipitate has formed, centrifuge the aliquot and analyze the supernatant. Note that this will only measure the degradation of the soluble portion.
-
To monitor the potential formation of ferricyanide (an oxidation product), measure the absorbance of the supernatant at 420 nm using a UV-Vis spectrophotometer. An increase in absorbance indicates oxidation.
-
-
Data Analysis:
-
Plot the concentration of the species of interest versus time.
-
Determine the reaction order and calculate the rate constant (k) from the integrated rate law that best fits the experimental data.
-
Protocol 2: Monitoring this compound Stability in Alkaline Media
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare alkaline buffer solutions at the desired pH values (e.g., pH 10, 12) using appropriate buffer systems (e.g., carbonate-bicarbonate).
-
De-aerate all solutions with nitrogen gas.
-
-
Kinetic Run:
-
Combine the this compound stock solution and the alkaline buffer in a sealed, amber glass vial under a nitrogen atmosphere.
-
Place the vial in a temperature-controlled oven or water bath at an elevated temperature (e.g., 60°C or 80°C) to accelerate any potential degradation.
-
At predetermined time points (which may be hours or days given the higher stability), remove the vial and allow it to cool to room temperature.
-
Withdraw an aliquot for analysis.
-
-
Analysis:
-
Use an appropriate analytical method to quantify the remaining ferrocyanide. This could involve titration with an oxidizing agent or a spectroscopic method.
-
Ion chromatography could be used to detect the formation of degradation products like formate or cyanate.
-
Visualizations
References
- 1. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade (Journal Article) | OSTI.GOV [osti.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Enhancing Radiocesium Selectivity of Aluminum Ferrocyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the selectivity of aluminum ferrocyanide for radiocesium.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, characterization, and application of this compound-based materials for radiocesium adsorption.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cesium Adsorption Capacity | 1. Incomplete formation of the this compound composite. 2. Low surface area of the adsorbent. 3. Suboptimal pH during adsorption. 4. Presence of high concentrations of competing ions. | 1. Optimize synthesis conditions (e.g., molar ratios of precursors, reaction time, temperature). 2. Consider using a high-surface-area aluminum-based support like activated alumina or mesoporous silica. 3. Adjust the pH of the solution; many ferrocyanide-based adsorbents show optimal performance in a neutral to slightly acidic range.[1][2] 4. Pre-treat the sample to reduce the concentration of competing ions if possible. |
| Poor Selectivity for Cesium | 1. High concentrations of competing monovalent cations (e.g., K⁺, Na⁺).[3][4] 2. Non-specific binding to the support material. 3. Incorrect crystal structure of the ferrocyanide. | 1. Increase the loading of the active ferrocyanide phase on the aluminum support. 2. Modify the surface of the aluminum support to reduce non-specific adsorption. 3. Characterize the material using XRD to ensure the formation of the desired ferrocyanide crystal structure. |
| Inconsistent Batch-to-Batch Results | 1. Variations in precursor concentrations or purity. 2. Inconsistent synthesis parameters (temperature, stirring speed, aging time). 3. Incomplete washing of the final product, leaving residual reactants. | 1. Use high-purity, well-characterized starting materials. 2. Strictly control all synthesis parameters and document them meticulously. 3. Implement a thorough washing protocol and verify the removal of impurities. |
| Difficulty in Separating Adsorbent from Solution | 1. The adsorbent is in the form of fine, colloidal particles.[5] 2. The adsorbent has poor mechanical stability. | 1. Synthesize the this compound on a larger, more easily filterable support material (e.g., granular alumina). 2. Consider incorporating magnetic nanoparticles into the composite for easy magnetic separation.[6] |
| Adsorbent Instability (Leaching of Ferrocyanide) | 1. Extreme pH conditions (highly acidic or alkaline) can lead to the decomposition of the ferrocyanide complex.[7] 2. Weak interaction between the ferrocyanide and the aluminum support. | 1. Operate within the optimal pH range for the specific adsorbent. 2. Enhance the interaction between the ferrocyanide and the support through surface modification or by using a binder. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism for radiocesium uptake by this compound?
The primary mechanism is ion exchange, where cesium ions in the solution are exchanged for non-radioactive cations (typically potassium or sodium) within the crystal lattice of the ferrocyanide.[3][8]
2. How does pH affect the adsorption of cesium onto this compound?
The solution pH can significantly influence the surface charge of the aluminum-based support and the stability of the ferrocyanide complex. Adsorption of ferrocyanide onto aluminum oxides generally increases as the pH decreases.[9] However, extremely low pH can lead to the decomposition of the ferrocyanide. The optimal pH for cesium adsorption is often in the neutral to slightly acidic range.[1][8]
3. What is the effect of competing ions on cesium selectivity?
Monovalent cations with similar ionic radii to cesium, such as potassium (K⁺) and sodium (Na⁺), are the most common competing ions and can reduce the adsorption efficiency for cesium.[3][4] The presence of divalent cations like Ca²⁺ and Mg²⁺ generally has a lesser impact on cesium selectivity.[8]
4. How can the selectivity of this compound for cesium be enhanced?
Selectivity can be enhanced by:
-
Increasing the ferrocyanide loading: A higher concentration of the active phase provides more selective binding sites.
-
Using a high-surface-area support: Materials like Al-MCM-41 or heated aluminum oxide particles can disperse the ferrocyanide more effectively, increasing the number of accessible sites.[2][8][10]
-
Optimizing the crystal structure: The specific crystal structure of the metal ferrocyanide can influence its selectivity.
5. What characterization techniques are essential for evaluating this compound adsorbents?
-
X-ray Diffraction (XRD): To confirm the crystal structure of the ferrocyanide and the support material.[3][8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the incorporation of ferrocyanide.[3][8]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and distribution of the ferrocyanide on the aluminum support.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the adsorbent's surface.[8]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the surface area and pore size distribution of the adsorbent.
Quantitative Data Summary
The following table summarizes key performance parameters for various ferrocyanide-based adsorbents for cesium removal.
| Adsorbent | Max. Adsorption Capacity (mmol/g) | pH Range for High Adsorption | Competing Ions with Significant Effect | Reference |
| KZnFC/Al-MCM-41 | 1.1602 | 2-11 | K⁺, Na⁺, Ca²⁺, Mg²⁺ (good selectivity against) | [8][11] |
| KNiFC/Al-MCM-41 | 1.092 | Not specified | Not specified | [8][11] |
| KCoFC/Al-MCM-41 | 0.8174 | Not specified | Not specified | [8][11] |
| KCuFC/Al-MCM-41 | 0.6973 | Not specified | Not specified | [8][11] |
| KFeFC/Al-MCM-41 | 0.4541 | Not specified | Not specified | [8][11] |
| CMC-KCuFC | Not specified in mmol/g | 5-10 | Na⁺, K⁺, Li⁺, Ca²⁺, Mg²⁺ (good selectivity against) | [4] |
| Heated Aluminum Oxide Particles-Prussian Blue | Not specified | High pH favored | Not specified | [2] |
Experimental Protocols
1. Synthesis of this compound on a Support (e.g., Activated Alumina)
This protocol is a generalized procedure based on impregnation methods.
-
Pre-treatment of Support: Wash the activated alumina with deionized water to remove fine particles and dry at 105°C for 24 hours.
-
Impregnation:
-
Prepare a solution of a metal salt (e.g., nickel(II) nitrate or copper(II) sulfate) in deionized water.
-
Immerse the dried activated alumina in the metal salt solution and stir for several hours to ensure complete impregnation.
-
Separate the impregnated alumina by filtration and dry it.
-
-
Formation of Ferrocyanide:
-
Prepare a solution of potassium ferrocyanide (K₄[Fe(CN)₆]).
-
Immerse the metal-impregnated alumina in the potassium ferrocyanide solution and stir for several hours. A color change should be observed, indicating the formation of the metal ferrocyanide on the alumina surface.
-
-
Washing and Drying:
-
Filter the resulting composite material and wash it thoroughly with deionized water to remove any unreacted precursors.
-
Dry the final this compound composite in an oven at a controlled temperature (e.g., 60-80°C).
-
2. Batch Adsorption Experiment for Radiocesium
-
Preparation of Cesium Solution: Prepare a stock solution of non-radioactive cesium chloride (CsCl) of known concentration. If working with radiocesium, spike this solution with a known activity of a cesium tracer (e.g., ¹³⁷Cs).
-
Adsorption Test:
-
Add a precisely weighed amount of the this compound adsorbent to a series of vials.
-
Add a known volume of the cesium solution to each vial.
-
If investigating the effect of pH, adjust the pH of the solutions using dilute HCl or NaOH before adding the adsorbent.
-
If studying the effect of competing ions, add the desired concentration of the competing ion (e.g., KCl, NaCl) to the cesium solution.
-
-
Equilibration: Place the vials on a shaker and agitate at a constant temperature for a predetermined time to reach equilibrium.
-
Separation: Separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis:
-
Measure the final concentration of cesium in the supernatant using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy, Inductively Coupled Plasma Mass Spectrometry).
-
If using a radiotracer, measure the activity of the supernatant using a gamma spectrometer.
-
-
Calculation of Adsorption: Calculate the amount of cesium adsorbed per unit mass of the adsorbent and the distribution coefficient (Kd).
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound adsorbents.
Caption: Key factors influencing the selectivity and capacity of this compound for radiocesium.
References
- 1. api.mountainscholar.org [api.mountainscholar.org]
- 2. Synthesis of heated aluminum oxide particles impregnated with Prussian blue for cesium and natural organic matter adsorption: Experimental and machine learning modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 5. Selective Capture of Cesium and Thallium from Natural Waters and Simulated Wastes with Copper Ferrocyanide Functionalized Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of Radioactive Cesium Using Prussian Blue Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferrocyanide adsorption on aluminum oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of potassium metal ferrocyanide/Al-MCM-41 with fast and selective adsorption of cesium [agris.fao.org]
Technical Support Center: Scaling Up Aluminum Ferrocyanide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of aluminum ferrocyanide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up this compound production from lab to pilot or industrial scale?
A1: The primary challenges in scaling up this compound production, a precipitation process, revolve around maintaining consistent product quality and handling the larger volumes of materials. Key difficulties include:
-
Mixing and Homogeneity: Achieving uniform mixing of reactants becomes significantly harder in larger vessels. Poor mixing can lead to localized areas of high supersaturation, resulting in uncontrolled nucleation and a wide particle size distribution.[1][2]
-
Heat Transfer: Precipitation reactions are often exothermic. Managing heat removal in large reactors is crucial to maintain a consistent temperature profile, which affects solubility, nucleation, and crystal growth.
-
Particle Size and Morphology Control: The particle characteristics achieved at a lab scale are difficult to reproduce at a larger scale. Factors like mixing intensity, addition rate of reactants, and temperature gradients can drastically alter the final product's physical properties.[1][2]
-
Solid-Liquid Separation: Filtering and washing large quantities of fine precipitates can be slow and inefficient. Clogging of filters and inadequate removal of impurities are common issues.
-
Process Control and Monitoring: Ensuring consistent pH, temperature, and reactant concentrations throughout a large reactor volume requires robust process control systems.
Q2: Why do conventional scale-up criteria often fail for precipitation processes like the synthesis of this compound?
A2: Conventional scale-up criteria, such as maintaining constant power input per unit volume or constant impeller tip speed, often fail because they do not adequately account for the complexities of mixing on different scales (micromixing, mesomixing, and macromixing).[1][2][3] These criteria assume that mixing is uniform, which is rarely the case in large reactors where gradients in supersaturation can be significant.[1][2] For very fast reactions like precipitation, the reaction rate can be limited by how quickly the reactants are mixed at a molecular level (micromixing), a factor not captured by simple geometric or power-based scale-up rules.[1][3]
Q3: What are the common impurities in this compound synthesis and how can they be minimized during scale-up?
A3: Common impurities can be categorized as either process-related or material-related.
-
Unreacted Precursors and Byproducts: Incomplete reactions can leave residual aluminum salts or ferrocyanide in the product. Side reactions might also occur, especially if the pH and temperature are not well-controlled.
-
Adsorbed Ions: The precipitate can adsorb other ions from the solution, such as potassium or sodium from the ferrocyanide salt.[4]
-
Solvent Residues: If organic solvents are used for washing, they may not be fully removed during drying. To minimize these impurities during scale-up, it is essential to ensure efficient mixing to promote complete reaction, implement a thorough washing protocol for the filtered product, and use high-purity starting materials.
Q4: How does the choice of reactor design impact the scaling up of this compound production?
A4: Reactor geometry, including the type of impeller, the location of the feed points, and the presence of baffles, significantly influences mixing efficiency and, consequently, the properties of the precipitated this compound. When scaling up, it's not always effective to simply increase the size of the lab-scale reactor. The ratio of the impeller to the tank diameter may need to be adjusted to prevent localized reaction zones.[1] The feed point location is also critical; introducing reactants into a high-energy dissipation zone near the impeller can promote rapid micromixing and lead to more uniform particle formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Batch-to-Batch Product Quality (e.g., color, density) | 1. Variations in raw material quality.2. Poor temperature or pH control.3. Inconsistent mixing intensity or reactant addition rate. | 1. Implement stringent quality control on incoming raw materials.2. Calibrate and verify all process sensors (temperature, pH probes).3. Automate reactant addition and stirring to ensure reproducibility. |
| Wide Particle Size Distribution | 1. Inefficient mixing leading to non-uniform supersaturation.2. Fluctuations in reaction temperature.3. Reactant addition rate is too high for the mixing capacity. | 1. Optimize impeller design and speed for better mixing.2. Improve reactor temperature control.3. Decrease the reactant addition rate or use multiple feed points. |
| Low Product Yield | 1. Incomplete reaction due to poor stoichiometry control or insufficient mixing.2. Loss of fine particles during filtration.3. Product solubility is higher than expected due to temperature excursions. | 1. Verify the calibration of all weighing and dosing equipment.2. Use a filter medium with a smaller pore size or consider centrifugation.3. Ensure the reaction and filtration are performed at the optimal temperature. |
| Slow Filtration and Washing | 1. Very fine or gelatinous particles are clogging the filter.2. Inappropriate filter type or size for the scale of production. | 1. Adjust reaction conditions (e.g., aging time, temperature) to promote the growth of larger, more easily filterable crystals.2. Consult with a filtration expert to select the appropriate equipment for your process (e.g., filter press, centrifugal filter). |
| Product Discoloration | 1. Presence of metallic impurities from raw materials or reactor corrosion.2. Oxidation of the ferrocyanide complex. | 1. Analyze raw materials for trace metal contaminants.2. Ensure the reactor material is compatible with the reactants.3. Consider running the reaction under an inert atmosphere if oxidation is suspected. |
Quantitative Data on Scale-Up Parameters
The following tables provide illustrative data on how key parameters can be affected during the scale-up of a precipitation process. The values are representative and will vary depending on the specific process conditions.
Table 1: Effect of Scale and Mixing on Particle Size
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) - Unoptimized | Pilot Scale (100 L) - Optimized |
| Agitator Speed (RPM) | 300 | 100 | 150 |
| Mean Particle Size (µm) | 25 | 45 | 28 |
| Particle Size Distribution | Narrow | Broad | Narrow |
This table illustrates that simply scaling the reactor volume without optimizing mixing can lead to a significant increase in particle size and a broader distribution. Optimizing the agitator speed and design in the pilot-scale reactor can help to more closely match the lab-scale results.
Table 2: Impact of Reactant Addition Time on Product Purity
| Scale | Addition Time | Final Product Purity (%) |
| Lab Scale (1 L) | 30 minutes | 99.5 |
| Pilot Scale (100 L) | 30 minutes | 97.2 |
| Pilot Scale (100 L) | 120 minutes | 99.3 |
This table shows that a slower addition rate at a larger scale can improve product purity by allowing for better mixing and preventing localized high concentrations of reactants.
Experimental Protocols
Detailed Methodology for this compound Synthesis (Lab Scale with Scale-Up Considerations)
This protocol describes the synthesis of this compound via precipitation. Notes on potential scale-up issues are included.
Materials:
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
Equipment:
-
Jacketed glass reactor with temperature control
-
Overhead stirrer with a pitched-blade turbine impeller
-
Syringe pump or peristaltic pump for controlled addition
-
pH probe
-
Büchner funnel and vacuum filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of aluminum chloride by dissolving the appropriate amount of AlCl₃·6H₂O in deionized water.
-
Prepare a 0.5 M solution of potassium ferrocyanide by dissolving the appropriate amount of K₄[Fe(CN)₆]·3H₂O in deionized water.
-
Scale-up Note: At a larger scale, the heat of dissolution for some salts can be significant. Use jacketed vessels with cooling to prepare concentrated solutions.
-
-
Reaction Setup:
-
Add the aluminum chloride solution to the jacketed reactor.
-
Begin stirring at a controlled rate (e.g., 250 RPM). Ensure a vortex is formed for good surface mixing, but avoid excessive air entrainment.
-
Set the reactor temperature to 25°C using the circulating bath.
-
Scale-up Note: Impeller selection and placement are critical. A pitched-blade turbine promotes good axial and radial flow, which is important for homogeneity in larger tanks.
-
-
Precipitation:
-
Using a syringe or peristaltic pump, add the potassium ferrocyanide solution to the stirred aluminum chloride solution at a constant rate over 30 minutes.
-
The addition should occur subsurface and near the impeller to ensure rapid dispersion.
-
A precipitate will form immediately.
-
Scale-up Note: The addition rate is a critical parameter. A slower addition rate may be necessary at a larger scale to allow the mixing to keep up with the reaction, preventing localized high supersaturation and the formation of a wide particle size distribution.
-
-
Aging:
-
After the addition is complete, continue to stir the slurry at the same temperature for 2 hours. This "aging" period allows for the crystal structure to mature and can result in a more easily filterable product.
-
-
Filtration and Washing:
-
Set up the vacuum filtration apparatus with a suitable filter paper.
-
Pour the slurry into the Büchner funnel and apply vacuum.
-
Wash the filter cake with three portions of deionized water to remove any soluble impurities. Allow the vacuum to pull the cake as dry as possible.
-
Scale-up Note: At a larger scale, simple vacuum filtration may be too slow. A filter press or centrifuge may be required for efficient solid-liquid separation and washing.
-
-
Drying:
-
Carefully remove the filter cake and place it in a drying oven at 60°C until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for inconsistent product quality.
References
overcoming matrix effects in the analysis of aluminum ferrocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of aluminum ferrocyanide.
Frequently Asked Questions (FAQs)
Q1: What are the common matrix effects observed in the analysis of this compound?
A1: Matrix effects in the analysis of this compound can be broadly categorized as spectral and non-spectral interferences. Spectral interferences occur when other components in the sample have a similar analytical signal to aluminum or ferrocyanide. For instance, in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), polyatomic ions formed from the sample matrix can overlap with the mass-to-charge ratio of aluminum.[1] Non-spectral interferences involve the suppression or enhancement of the analyte signal due to the overall composition of the sample matrix.[2] High concentrations of other salts or organic materials can alter the sample's viscosity or ionization efficiency in the analytical instrument.
Q2: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?
A2: Techniques that rely on ionization of the sample, such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS/MS), are particularly prone to matrix effects.[2][3] In ICP-MS, high concentrations of matrix elements can suppress the analyte signal.[2] In ESI-LC-MS/MS, co-eluting matrix components can compete with the analyte for ionization, leading to ion suppression or enhancement.[3] Spectrophotometric methods can also be affected by interfering substances that absorb at the same wavelength as the aluminum or ferrocyanide complex.[4][5]
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Common strategies include:
-
Dilution: This is often the simplest approach to reduce the concentration of interfering matrix components.[2]
-
Matrix Matching: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate the analyte of interest while removing interfering compounds.
-
Acid Digestion: For the analysis of total aluminum, acid digestion can be employed to break down the sample matrix. However, the choice of acid and digestion conditions is critical to avoid loss of the analyte or the introduction of new interferences.[3][6][7]
Q4: Can I use a masking agent to reduce interference in spectrophotometric analysis?
A4: Yes, masking agents can be very effective in spectrophotometric analysis. For example, when analyzing aluminum, iron is a common interfering ion. Ascorbic acid has been shown to be an effective masking agent for iron in the spectrophotometric determination of aluminum using Alizarin Red S.[4][8] Similarly, when determining ferrocyanide, other metal ions that could form colored complexes can be masked.
Troubleshooting Guides
Issue 1: Poor Recovery or Signal Suppression in ICP-MS Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of matrix components (e.g., salts, organic matter) | Dilute the sample with the appropriate solvent (e.g., deionized water, dilute acid). | Reduced signal suppression and improved analyte recovery. |
| Ionization suppression by easily ionizable elements in the matrix. | Use an internal standard that is similarly affected by the matrix. | The internal standard will compensate for variations in signal intensity. |
| Polyatomic interferences (e.g., ⁴⁰Ar²⁷Al⁺ interfering with another analyte). | Use a collision/reaction cell (CRC) with a gas like helium or hydrogen to break up polyatomic interferences. | Reduction or elimination of the interfering signal. |
Issue 2: Inconsistent Results in Ion Chromatography of Ferrocyanide
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of interfering anions. | Optimize the eluent composition and gradient to improve the separation of ferrocyanide from other anions. | Better peak resolution and more accurate quantification. |
| Degradation of the ferrocyanide complex. | Ensure the sample and eluents are maintained at the appropriate pH (typically alkaline) to maintain the stability of the complex.[9] | Consistent peak shape and area for ferrocyanide. |
| Particulate matter clogging the column. | Filter the sample through a 0.2 µm filter before injection. Use a guard column to protect the analytical column.[10][11] | Reduced backpressure and improved column lifetime. |
Quantitative Data Summary
The following tables summarize validation data from studies on the analysis of Prussian blue (a ferric ferrocyanide complex, analogous to this compound) and aluminum, which can be indicative of the performance to expect.
Table 1: Validation of a Spectrophotometric Method for Cyanide Release from Prussian Blue [12][13]
| Parameter | Deionized Water | pH 0.5-12 Solutions |
| Intra-day Accuracy (%) | 90 - 109 | 90 - 109 |
| Intra-day Precision (RSD %) | 2.4 - 8.1 | 2.4 - 8.1 |
| Linear Range (mg/L) | 0.05 - 0.5 | 0.05 - 0.5 |
| Correlation Coefficient (R²) | 0.9925 - 0.9998 | 0.9925 - 0.9998 |
Table 2: Performance of a Spectrophotometric Method for Aluminum with Iron Masking [4][8]
| Parameter | Value |
| Masking Agent for Iron | Ascorbic Acid (10%) |
| Maximum Iron Concentration Masked | 3000 ppm |
| Maximum Titanium Concentration without Interference | 100 ppm |
Experimental Protocols
Protocol 1: Sample Preparation for Ion Chromatography of Ferrocyanide
This protocol is adapted from EPA Method 9015 for the analysis of metal cyanide complexes.[9]
-
Sample Collection and Preservation: Collect aqueous samples in amber glass bottles to protect from light. Preserve the sample by adding sodium hydroxide to a pH > 12 to stabilize the ferrocyanide complex.[2]
-
Filtration: If the sample contains particulates, filter it through a 0.2 µm syringe filter to prevent clogging of the chromatography system.[10][11]
-
Dilution: If high concentrations of matrix components are expected, dilute the sample with deionized water. The dilution factor should be determined based on preliminary analysis to ensure the analyte concentration remains within the linear range of the instrument.
Protocol 2: Spectrophotometric Determination of Aluminum with Iron Interference Masking
This protocol is based on the use of Alizarin Red S as a chromogenic agent and ascorbic acid as a masking agent for iron.[4][8]
-
Reagent Preparation:
-
Prepare a stock solution of Alizarin Red S.
-
Prepare a 10% (w/v) solution of ascorbic acid.
-
Prepare a suitable buffer solution to maintain the optimal pH for color development.
-
-
Sample Preparation:
-
Take a known volume of the sample solution.
-
Add 2 mL of 10% ascorbic acid solution to mask iron and mix for 5 minutes.[4]
-
Add the buffer solution and the Alizarin Red S reagent.
-
Dilute to a final volume with deionized water.
-
-
Measurement:
-
Allow the color to develop for the specified time (e.g., 2 hours).[4]
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 475 nm) using a spectrophotometer.[4]
-
Quantify the aluminum concentration using a calibration curve prepared with aluminum standards treated with the same procedure.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: General experimental workflow.
References
- 1. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 2. alsglobal.com [alsglobal.com]
- 3. Comparison of Digestion Methods for the Determination of Trace Elements and Heavy Metals in Human Hair and Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. rocker.com.tw [rocker.com.tw]
- 8. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. science.smith.edu [science.smith.edu]
- 12. Validation of an in vitro method for the determination of cyanide release from ferric-hexacyanoferrate: Prussian blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of an in vitro method for the determination of cyanide release from ferric-hexacyanoferrate: Prussian blue | CoLab [colab.ws]
Validation & Comparative
A Comparative Guide to Aluminum Ferrocyanide for the Selective Removal of Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
The growing concern over heavy metal contamination in water sources necessitates the development of effective and selective removal technologies. Among the promising materials, aluminum ferrocyanide, a type of metal hexacyanoferrate, has garnered attention for its potential in this domain. This guide provides an objective comparison of this compound's performance with alternative adsorbents, supported by available experimental data.
Performance of this compound
Direct experimental validation for the selective removal of a broad range of common heavy metals—such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn)—by this compound is limited in publicly accessible literature. However, a notable study demonstrates its efficacy in the removal of palladium (Pd(II)), a platinum-group metal with significant industrial applications and environmental relevance.
A silica-based composite of potassium aluminum hexacyanoferrate (KAlFe(CN)6/SiO2) has been synthesized and evaluated for its palladium adsorption capabilities. The material exhibited a high adsorption capacity and rapid uptake of Pd(II) from acidic aqueous solutions.[1][2][3][4] The adsorption process was found to follow a pseudo-second-order kinetic model, suggesting that the rate-limiting step is chemisorption.[1]
While data for other heavy metals with this compound is scarce, the broader class of metal hexacyanoferrates (also known as Prussian blue analogs) has shown high affinities for various metal ions, including Cu²⁺ and Zn²⁺.[5][6]
Comparison with Alternative Adsorbents
To provide a comprehensive performance overview, this compound's capabilities (specifically for palladium) are compared with established adsorbents like activated carbon and zeolites, which have been extensively studied for the removal of a wider array of heavy metals.
Table 1: Performance Comparison of Adsorbents for Heavy Metal Removal
| Adsorbent | Target Heavy Metal | Maximum Adsorption Capacity (mg/g) | Equilibrium Time | Optimal pH | Reference |
| This compound (KAlFe(CN)6/SiO2) | Pd(II) | 48.1 | 45 minutes | Acidic (3 M HNO₃) | [1][2][3][4] |
| Activated Carbon | Pb(II) | Varies (e.g., >90% removal) | - | 5-7 | [7] |
| Cd(II) | Varies (up to 85% removal) | 180 minutes | 5 | [7][8] | |
| Cu(II) | Varies | - | 4-5 | [9] | |
| Zn(II) | Varies (75-85% removal) | - | Neutral | [7] | |
| Zeolites | Pb(II) | Varies (e.g., >99% removal) | - | - | [10] |
| Cd(II) | 25.6 | - | - | [11] | |
| Cu(II) | 146 | 120 minutes | - | [12] | |
| Zn(II) | 195 | 120 minutes | - | [12] | |
| Copper Hexacyanoferrate | Cs⁺ | 143.95 | - | 6 | [13] |
| Sr²⁺ | 79.26 | - | 6 | [13] |
Note: The performance of activated carbon and zeolites can vary significantly based on the source material, modification methods, and experimental conditions.
Experimental Protocols
Synthesis of Silica-Based Aluminum Hexacyanoferrate (KAlFe(CN)6/SiO2)
A detailed synthesis protocol for a silica-based composite of potassium aluminum hexacyanoferrate is provided in the study by Wen et al. (2023).[1][2][3][4] The general steps involve a two-step loading method to impregnate a silica support with the aluminum hexacyanoferrate.
Batch Adsorption Experiments for Heavy Metal Removal
The following protocol is a generalized procedure for evaluating the adsorption performance of an adsorbent for heavy metals, based on the methodology used for palladium removal by this compound.[1]
-
Preparation of Stock Solution: A stock solution of the target heavy metal is prepared by dissolving a salt of the metal (e.g., Pd(NO₃)₂, Pb(NO₃)₂, CdCl₂, CuSO₄, ZnCl₂) in deionized water.
-
Adsorption Experiment:
-
A known mass of the adsorbent (e.g., 0.05 g of KAlFe(CN)6/SiO2) is added to a fixed volume of the heavy metal solution with a specific initial concentration (e.g., 5 mL of 200 mg/L Pd(II)).[1]
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a predetermined period to reach equilibrium.
-
For kinetic studies, aliquots of the solution are withdrawn at different time intervals.
-
-
Analysis:
-
The adsorbent is separated from the solution by filtration or centrifugation.
-
The final concentration of the heavy metal in the supernatant is determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
-
Calculation of Adsorption Capacity: The amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:
qe = (C0 - Ce) * V / m
where:
-
C0 is the initial concentration of the heavy metal (mg/L).
-
Ce is the equilibrium concentration of the heavy metal (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Visualizations
Experimental Workflow and Data Analysis
The following diagrams illustrate the typical workflow for evaluating the performance of an adsorbent and the logical relationship in analyzing adsorption data.
Caption: Experimental workflow for adsorbent validation.
Caption: Adsorption isotherm data analysis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Radiation Resistance and Adsorption Behavior of Aluminum Hexacyanoferrate for Pd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiation Resistance and Adsorption Behavior of Aluminum Hexacyanoferrate for Pd [ouci.dntb.gov.ua]
- 5. Metal Hexacyanoferrate Absorbents for Heavy Metal Removal [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. Activated Carbon for Heavy Metals Removal [zhulincarbon.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tarjomefa.com [tarjomefa.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. High Removal Efficiency of Diatomite-Based X Zeolite for Cu2+ and Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Aluminum Ferrocyanide and Prussian Blue for Cesium Decontamination
A Review of Efficacy and Available Data for Radionuclide Sequestration
For researchers, scientists, and professionals in drug development, the effective removal of radioactive cesium (Cs) from biological systems and contaminated environments is a critical area of study. This guide provides a comparative overview of two potential adsorbents: the well-established Prussian blue and the less-documented aluminum ferrocyanide. The focus is on their performance, supported by available experimental data and detailed methodologies.
While Prussian blue is a widely recognized and FDA-approved treatment for cesium and thallium poisoning, data on the efficacy of this compound for cesium decontamination is notably scarce in publicly available scientific literature. This guide presents a comprehensive analysis of Prussian blue's performance, alongside a discussion of other metal ferrocyanide analogues that have been more extensively studied as alternatives.
Executive Summary of Cesium Adsorption Performance
The following table summarizes the quantitative data on the cesium adsorption capacities of Prussian blue and various metal ferrocyanide analogues. It is important to note the absence of specific experimental data for this compound in the context of cesium removal in the reviewed literature.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Experimental Conditions | Reference |
| Prussian Blue (Fe-Fe) | 87.32 | Initial Cs⁺ conc.: 0.5–500 ppm, pH: 7.4, Temp: 310.15 K, Time: 12 h | [1](--INVALID-LINK--) |
| This compound (Al-Fe) | Data Not Available | - | - |
| Copper Ferrocyanide (Cu-Fe) | 108.28 | Initial Cs⁺ conc.: 0.5–500 ppm, pH: 7.4, Temp: 310.15 K, Time: 12 h | [1](--INVALID-LINK--) |
| Nickel Ferrocyanide (Ni-Fe) | ~180.83 (as Ni-Fe-hexacyanoferrate) | Langmuir isotherm model at 25 °C | [2](--INVALID-LINK--) |
| Zinc Ferrocyanide (Zn-Fe) | ~154.32 (as Mg-Fe-hexacyanoferrate, a proxy) | Langmuir isotherm model at 25 °C | [2](--INVALID-LINK--) |
Mechanism of Cesium Decontamination by Ferrocyanides
The primary mechanism for cesium removal by Prussian blue and its analogues is ion exchange. These compounds possess a crystal lattice structure with channels of a specific size that are highly selective for cesium ions. The hydrated ionic radius of cesium is similar to the dimensions of these channels, allowing for its efficient capture.
Experimental Protocols
Synthesis of Prussian Blue Nanoparticles
A common method for synthesizing Prussian blue nanoparticles for cesium adsorption studies involves the co-precipitation of ferric and ferrocyanide salts.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
Procedure:
-
Prepare a solution of iron(III) chloride hexahydrate in deionized water.
-
Prepare a separate solution of potassium hexacyanoferrate(II) trihydrate in deionized water.
-
Add the potassium hexacyanoferrate(II) solution dropwise to the iron(III) chloride solution under constant stirring.
-
A blue precipitate of Prussian blue will form immediately.
-
The precipitate is then washed with deionized water and dried for further use.
Cesium Adsorption Studies
The performance of Prussian blue and its analogues is typically evaluated through batch adsorption experiments.
Procedure:
-
A known mass of the adsorbent (e.g., Prussian blue) is added to a specific volume of a cesium solution with a known initial concentration.
-
The mixture is agitated at a constant temperature for a predetermined period to reach equilibrium.
-
The solid adsorbent is then separated from the solution by centrifugation or filtration.
-
The final concentration of cesium in the supernatant is measured using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
The adsorption capacity is calculated based on the change in cesium concentration.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a suitable adsorbent for cesium decontamination is based on several key performance indicators. The following diagram illustrates the logical relationship between these factors.
Conclusion
Based on the currently available scientific literature, Prussian blue remains the gold standard for cesium decontamination due to its proven high adsorption capacity, selectivity, and extensive documentation. Other metal ferrocyanide analogues, such as those containing copper, nickel, and zinc, also show promise and have been the subject of research.
Conversely, there is a significant lack of published data regarding the efficacy of this compound for cesium removal. While it may possess theoretical potential based on the general properties of hexacyanoferrates, without experimental validation, its performance relative to Prussian blue cannot be determined. Therefore, for researchers and professionals in drug development, focusing on Prussian blue and its well-documented analogues is the most scientifically sound approach for cesium decontamination applications at this time. Further research into this compound would be necessary to establish its viability as an alternative.
References
A Comparative Spectroscopic Analysis of Aluminum Ferrocyanide and Other Metal Hexacyanoferrates
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of aluminum ferrocyanide in comparison to other common metal hexacyanoferrates, providing valuable data for material characterization and development.
This guide offers a comprehensive spectroscopic comparison of this compound with other well-documented hexacyanoferrate compounds, including those containing potassium, copper, nickel, and zinc. The objective is to provide a consolidated resource of spectroscopic data to aid in the identification, characterization, and quality control of these materials in a research and drug development context. While extensive data is available for many metal hexacyanoferrates, specific spectroscopic information for this compound is less common in publicly accessible literature. This guide compiles available data and highlights the characteristic spectral features of this important class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of other metal hexacyanoferrates. The data has been compiled from various scientific publications and represents typical values observed. It is important to note that the exact peak positions can vary depending on the specific crystalline structure, presence of interstitial water, and the counter-ions present in the hexacyanoferrate complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of the cyanide (C≡N) ligand in hexacyanoferrates. The position of the C≡N stretching vibration is sensitive to the oxidation state of the iron atom and the nature of the counter-ion.
| Compound | C≡N Stretching Frequency (cm⁻¹) | Fe-C Stretching / Fe-CN Bending (cm⁻¹) | Reference |
| This compound | ~2080 | Not specified | [1] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | ~2044 | ~584 | [2] |
| Copper Hexacyanoferrate | ~2094 | Not specified | [3] |
| Nickel Hexacyanoferrate | ~2091 | Not specified | [3] |
| Zinc Hexacyanoferrate | ~2067 | Not specified | [3] |
| Cobalt Hexacyanoferrate | ~2100 | Not specified | [3] |
| Prussian Blue (Fe₄[Fe(CN)₆]₃) | ~2080 | ~597 | [2][4] |
Note: The C≡N stretching frequency for this compound is approximated based on data for Prussian Blue and related analogues, as specific literature data is scarce.
Raman Spectroscopy Data
Raman spectroscopy provides complementary vibrational information to FTIR, particularly for the symmetric stretching modes of the hexacyanoferrate complex.
| Compound | C≡N Stretching Frequency (cm⁻¹) | Other Characteristic Peaks (cm⁻¹) | Reference |
| This compound | Not available | Not available | |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | ~2058, 2096 | [5] | |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | ~2134 | [5] | |
| Nickel Hexacyanoferrate | ~2100, 2140 | 250, 348 (Ni-N stretch), 510 (Fe-C stretch) | [6] |
| Cobalt Hexacyanoferrate Analogue | ~2100 | 597 (Fe-C in-plane flexural) | [4] |
| Prussian Blue Analogues (general) | 2150 - 2160 | [5] |
UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy reveals electronic transitions within the hexacyanoferrate complex. The absorption maxima (λmax) are characteristic of the charge transfer bands.
| Compound | Absorption Maxima (λmax) (nm) | Notes | Reference |
| This compound | Not available | Expected to have a strong absorption in the UV region due to the Al-O charge transfer, potentially overlapping with the ferrocyanide absorptions. | [7] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | ~260, 303, 323 | In aqueous solution. | [8] |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | ~260, 303, 420 | In aqueous solution. | [8] |
| Aluminum Nanoparticles (oxidized) | ~266 | Corresponds to Al₂O₃. | [7] |
Note: Due to the insoluble nature of this compound, UV-Vis spectra are typically recorded using diffuse reflectance spectroscopy on solid samples.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental protocols. Below are detailed methodologies for the key spectroscopic techniques discussed.
Synthesis of this compound
A typical synthesis protocol for this compound involves the precipitation reaction between an aluminum salt and a ferrocyanide salt.
-
Preparation of Solutions: Prepare a 0.1 M solution of an aluminum salt (e.g., aluminum nitrate, Al(NO₃)₃) and a 0.1 M solution of potassium ferrocyanide (K₄[Fe(CN)₆]).
-
Precipitation: Slowly add the potassium ferrocyanide solution to the aluminum salt solution with constant stirring. A precipitate of this compound will form.
-
Aging: The resulting suspension is typically aged for a period of time (e.g., 24 hours) to allow for complete precipitation and crystallization.
-
Washing: The precipitate is then washed several times with deionized water to remove any unreacted ions.
-
Drying: The final product is dried in an oven at a controlled temperature (e.g., 60-80 °C).
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient method for analyzing solid powder samples with minimal preparation.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the finely ground hexacyanoferrate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Raman Spectroscopy
Raman spectroscopy of solid samples provides detailed vibrational information.
-
Instrument Setup: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm).
-
Calibration: Calibrate the spectrometer using a standard reference material (e.g., silicon).
-
Sample Preparation: Place a small amount of the powdered hexacyanoferrate sample on a microscope slide or in a sample holder.
-
Focusing: Focus the laser beam onto the sample using the microscope objective.
-
Spectrum Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-3000 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Data Processing: The raw spectrum may require baseline correction to remove fluorescence background.
UV-Vis Spectroscopy (Diffuse Reflectance)
For insoluble solid samples like this compound, diffuse reflectance UV-Vis spectroscopy is the preferred method.
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere).
-
Reference Standard: Use a highly reflective, non-absorbing standard (e.g., BaSO₄ or a certified reflectance standard) to set the 100% reflectance baseline.
-
Sample Preparation: The powdered sample is packed into a sample holder to create a smooth, flat surface.
-
Spectrum Acquisition: Place the sample holder in the instrument and record the diffuse reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Conversion: The reflectance data (R) can be converted to a pseudo-absorbance spectrum using the Kubelka-Munk function: F(R) = (1-R)² / 2R.
Workflow for Efficacy Testing of Heavy Metal Antidotes
Prussian blue, a close analogue of this compound, is an FDA-approved antidote for thallium and radioactive cesium poisoning.[9][10][11][12] The general workflow for testing the efficacy of such decorporation agents is crucial for drug development professionals.
Caption: Workflow for testing the efficacy of heavy metal antidotes.
This guide provides a foundational spectroscopic comparison of this compound with other metal hexacyanoferrates. Further research is needed to populate the spectroscopic database for this compound to enable a more direct and comprehensive comparison. The provided experimental protocols and the workflow for antidote efficacy testing offer valuable resources for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ramanfestconf.com [ramanfestconf.com]
- 6. lab.semi.ac.cn [lab.semi.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Biosafety and biocompatibility assessment of Prussian blue nanoparticles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A Prussian blue analog as a decorporation agent for the simultaneous removal of cesium and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. droracle.ai [droracle.ai]
Performance Evaluation of Aluminum Ferrocyanide and its Alternatives in Simulated Nuclear Wastewater: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of aluminum ferrocyanide-based materials and other leading adsorbents for the removal of cesium from simulated nuclear wastewater. The information presented is based on available experimental data, offering an objective overview to aid in the selection of effective remediation agents. Due to the limited availability of data on pure this compound, this guide focuses on a high-performing composite material, potassium zinc ferrocyanide immobilized on aluminum-doped MCM-41 (KZnFC/Al-MCM-41), and compares it with other metal ferrocyanide composites, zeolites, and ammonium molybdophosphate.
Comparative Performance of Adsorbents for Cesium Removal
The efficiency of an adsorbent is determined by several key parameters, including its maximum adsorption capacity, the influence of pH, and its performance in the presence of competing ions. The following tables summarize the quantitative performance of KZnFC/Al-MCM-41 and its alternatives based on reported experimental data.
| Adsorbent | Support Matrix | Max. Adsorption Capacity (mg/g) | Optimal pH Range | Reference |
| KZnFC/Al-MCM-41 | Al-MCM-41 | 153.9 | 2-11 | [1] |
| KNiFC/Al-MCM-41 | Al-MCM-41 | 144.9 | Not Specified | [1] |
| KCoFC/Al-MCM-41 | Al-MCM-41 | 108.5 | Not Specified | [1] |
| KCuFC/Al-MCM-41 | Al-MCM-41 | 92.6 | Not Specified | [1] |
| Prussian Blue | None | 49.84 | Not Specified | |
| Ammonium Molybdophosphate | None | 32.51 | Not Specified | |
| Chabazite (Zeolite) | None | 19.11 | Not Specified | |
| Clinoptilolite (Zeolite) | None | 8.82 | Not Specified |
Table 1: Comparison of Maximum Cesium Adsorption Capacities and Optimal pH. Note: The adsorption capacity for K-metal ferrocyanides on Al-MCM-41 was converted from mmol/g to mg/g for comparison, assuming the molar mass of Cesium is 132.9 g/mol .
Detailed Experimental Protocols
Reproducibility and validation of findings are critical in scientific research. Below are detailed methodologies for the synthesis of the Al-MCM-41 support and a general protocol for the subsequent immobilization of metal ferrocyanides, as well as the procedure for batch adsorption experiments.
Synthesis of Al-MCM-41 Support
The Al-MCM-41 mesoporous silica support can be synthesized using a hydrothermal method. A typical procedure is as follows:
-
Preparation of the Gel: A specific molar ratio of cetyltrimethylammonium bromide (CTAB) as the template, tetraethyl orthosilicate (TEOS) as the silica source, sodium aluminate (NaAlO₂) as the aluminum source, and sodium hydroxide (NaOH) in deionized water is prepared.
-
Mixing: The reagents are mixed under vigorous stirring until a homogeneous gel is formed.
-
Hydrothermal Treatment: The gel is then transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Calcination: After cooling, the solid product is filtered, washed with deionized water until a neutral pH is achieved, and dried. The template is then removed by calcination in air at a high temperature (e.g., 550 °C) for several hours.
Immobilization of Potassium Zinc Ferrocyanide on Al-MCM-41 (KZnFC/Al-MCM-41)
A general impregnation method for loading metal ferrocyanides onto a support is described below:
-
Incipient Wetness Impregnation: The calcined Al-MCM-41 support is impregnated with an aqueous solution of a zinc salt (e.g., zinc chloride, ZnCl₂). The volume of the solution is typically equal to the pore volume of the support.
-
Drying: The impregnated support is then dried in an oven to remove the solvent.
-
Reaction with Ferrocyanide: The zinc-loaded support is subsequently reacted with a stoichiometric amount of potassium ferrocyanide (K₄[Fe(CN)₆]) solution under stirring.
-
Washing and Drying: The final KZnFC/Al-MCM-41 composite is washed thoroughly with deionized water to remove any unreacted species and then dried.
Batch Adsorption Experiments for Cesium Removal
The performance of the adsorbents is evaluated through batch adsorption experiments:
-
Preparation of Simulated Wastewater: A stock solution of non-radioactive cesium chloride (CsCl) is prepared in deionized water to simulate the contaminated wastewater. The initial concentration of cesium is set to a desired value.
-
Adsorption Test: A known amount of the adsorbent is added to a fixed volume of the simulated wastewater in a series of flasks.
-
Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined period to ensure equilibrium is reached.
-
Analysis: After equilibration, the solid and liquid phases are separated by centrifugation or filtration. The concentration of cesium remaining in the supernatant is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation of Adsorption Capacity: The amount of cesium adsorbed per unit mass of the adsorbent (qₑ, in mg/g) is calculated using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
-
C₀ is the initial concentration of cesium (mg/L)
-
Cₑ is the equilibrium concentration of cesium (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the synthesis and performance evaluation of the adsorbents.
Caption: Experimental workflow for synthesis and evaluation.
Concluding Remarks
The data indicates that metal ferrocyanides immobilized on an aluminum-doped support, such as KZnFC/Al-MCM-41, exhibit a significantly higher adsorption capacity for cesium compared to traditional adsorbents like zeolites and ammonium molybdophosphate. The wide effective pH range of the KZnFC/Al-MCM-41 composite is another notable advantage for its application in varying wastewater conditions.[1] This guide provides a foundational comparison to assist researchers in their material selection process. Further investigations into the effects of competing ions, radiation stability, and long-term performance are recommended for a complete evaluation in the context of nuclear wastewater remediation.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Quantifying Aluminum Ferrocyanide
For researchers, scientists, and professionals in drug development, the accurate quantification of aluminum ferrocyanide is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methods for this purpose, supported by experimental data and detailed protocols. A key focus is on the cross-validation of these methods to ensure the reliability and accuracy of results.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying this compound depends on various factors, including the sample matrix, required sensitivity, and the specific component of the complex (aluminum or ferrocyanide) being analyzed. The following tables summarize the key performance characteristics of common analytical techniques.
Table 1: Comparison of Analytical Methods for Aluminum Quantification
| Method | Principle | Advantages | Disadvantages | Typical Detection Limit |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in a gaseous state. | High sensitivity, relatively low cost. | Potential for chemical and spectral interferences. Not suitable for very high concentrations.[1][2] | Low ppb (µg/L) range.[3] |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Measures the light emitted by excited atoms and ions in an argon plasma. | Multi-element analysis capability, high throughput, wide linear dynamic range. | Higher equipment cost compared to AAS. | Low ppb (µg/L) range.[4] |
| Complexometric Titration | A metal-ion indicator is used to determine the endpoint of a titration with a complexing agent like EDTA. | High precision and accuracy for higher concentrations, low cost. | Less sensitive than spectroscopic methods, potential for interferences from other metal ions.[5] | Typically in the ppm (mg/L) range. |
| Spectrophotometry | Measures the absorbance of a colored complex formed between aluminum and a chromogenic reagent. | Simple, low cost, widely available instrumentation. | Lower sensitivity compared to AAS and ICP-AES, potential for interferences from other ions forming colored complexes.[6][7] | ppm to sub-ppm (mg/L) range.[4] |
Table 2: Comparison of Analytical Methods for Ferrocyanide Quantification
| Method | Principle | Advantages | Disadvantages | Typical Detection Limit |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin, followed by detection (e.g., UV absorbance). | High selectivity for different cyanide species, can differentiate between free and complexed cyanide.[8] | Requires specialized instrumentation, potential for matrix effects. | Low mg/L to low µg/L range.[9][10] |
| Spectrophotometry | Formation of a colored complex that can be measured by its absorbance. | Simple, low cost. | Potential for interferences from other species that form colored complexes.[8] | Varies depending on the specific chromogenic agent. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for commonly used techniques.
Atomic Absorption Spectroscopy (AAS) for Aluminum
This protocol is based on the principles outlined for the determination of aluminum in various samples.[1][2][11]
1. Sample Preparation:
- Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., dilute acid).
- The solution may require digestion with concentrated nitric acid to break down the complex and free the aluminum ions.[12]
- Dilute the digested sample to a known volume with deionized water to bring the aluminum concentration within the linear range of the instrument.
2. Standard Preparation:
- Prepare a series of aluminum standard solutions of known concentrations from a certified reference material.
- The standards should be prepared in the same matrix as the sample to minimize matrix effects.
3. Instrumental Analysis:
- Set up the AAS instrument with a nitrous oxide-acetylene flame.[1]
- Use an aluminum hollow cathode lamp and set the wavelength to 309.3 nm.[1]
- Aspirate the blank, standards, and samples into the flame.
- Measure the absorbance of each solution.
4. Quantification:
- Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
- Determine the concentration of aluminum in the sample solution from the calibration curve.
Ion Chromatography (IC) for Ferrocyanide
This protocol is based on methods for the analysis of metal cyanide complexes.[9][10]
1. Sample Preparation:
- Dissolve a known amount of the this compound sample in deionized water or a suitable buffer.
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
- Dilute the sample as necessary to fall within the calibration range.
2. Standard Preparation:
- Prepare a stock solution of potassium ferrocyanide in deionized water.
- Prepare a series of working standards by diluting the stock solution.
3. Chromatographic Conditions:
- Column: A suitable anion exchange column, such as a Dionex IonPac AS11.[9]
- Eluent: A gradient of sodium hydroxide and sodium cyanide can be used.[9]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at a wavelength suitable for ferrocyanide (e.g., 215 nm).
4. Quantification:
- Inject the standards and samples into the ion chromatograph.
- Identify the ferrocyanide peak based on its retention time.
- Create a calibration curve by plotting the peak area of the standards versus their concentration.
- Calculate the concentration of ferrocyanide in the sample from the calibration curve.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[13][14] This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.
A typical cross-validation workflow involves analyzing the same set of samples using two different analytical methods and comparing the results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stepwise complexometric determination of aluminium, titanium and iron concentrations in silica sand and allied materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Flame Atomic Absorption Spectrometric Method in the Determination of Aluminum in Iron Ores - The ANSI Blog [blog.ansi.org]
- 12. Determination of aluminium in human tissues by flameless atomic absorption spectroscopy and comparison of reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Long-Term Stability and Performance of Metal Ferrocyanides in Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the long-term stability and performance of various metal ferrocyanides when used in column chromatography for purification and separation applications. Due to a scarcity of published data on aluminum ferrocyanide in long-term column studies, this document focuses on more commonly cited alternatives, including copper, titanium, nickel, cobalt, and zinc ferrocyanides. The performance of these materials is primarily evaluated based on their extensive use in the selective removal of cesium, which serves as a model for their potential application in other separation processes relevant to the pharmaceutical and biotechnology industries.
This guide also proposes standardized experimental protocols for evaluating the long-term stability and performance of these materials, ensuring a consistent and reliable comparison.
Comparative Performance of Metal Ferrocyanides
The selection of a metal ferrocyanide for column applications depends on several factors, including binding capacity, selectivity, and stability under operational conditions. While the primary application discussed in the literature is the removal of cesium from aqueous solutions, the underlying principles of ion exchange and adsorption are applicable to other separation challenges.
| Metal Ferrocyanide | Reported Maximum Adsorption Capacity (for Cesium) | Key Performance Characteristics |
| This compound | Data not readily available in column studies | Theoretical high charge density of Al³⁺ suggests strong interaction with the cyanide ligand, but empirical long-term performance data is lacking.[1] |
| Copper Ferrocyanide | 60.83 - 190.52 mg/g[2][3] | High adsorption capacity and effectiveness over a wide pH range (pH 2.6-10.9).[2][4] Forms fine precipitates, often requiring immobilization on a support for column use.[5] |
| Titanium Ferrocyanide | 434.8 - 454.54 mg/g[6][7] | Exceptionally high adsorption capacity.[6][7] Demonstrates high removal efficiency (>99%) even at low concentrations.[7] Can be synthesized in hierarchical structures to improve kinetics.[6][7] |
| Nickel Ferrocyanide | High, but quantitative column data is less common | Exhibits high stability and has been noted for its electrocatalytic activity, suggesting robustness.[8][9] |
| Cobalt Ferrocyanide | Moderate | Possesses faster sorption kinetics compared to some other ferrocyanides, but with a potentially lower effective capacity. |
| Zinc Ferrocyanide | Moderate | Adsorption appears to proceed via an ion-exchange mechanism. Performance can be influenced by the presence of other ions. |
Experimental Protocols
To ensure a thorough and standardized evaluation of the long-term stability and performance of metal ferrocyanides in column applications, the following experimental protocols are recommended.
Column Breakthrough and Adsorption Performance
This protocol determines the dynamic binding capacity and breakthrough characteristics of the adsorbent.
Objective: To determine the breakthrough point, exhaustion point, and dynamic binding capacity of the metal ferrocyanide column.
Materials and Methods:
-
Column: Glass or stainless steel column of appropriate dimensions (e.g., 1 cm inner diameter, 10 cm length).
-
Adsorbent: Metal ferrocyanide immobilized on a suitable support (e.g., silica, chitosan).
-
Mobile Phase: A buffered solution relevant to the intended application (e.g., phosphate-buffered saline for biological applications).
-
Target Molecule: A solution of the molecule to be separated (e.g., a specific protein, radionuclide, or small molecule) at a known concentration.
-
Equipment: Peristaltic pump, fraction collector, UV-Vis spectrophotometer or other appropriate detector.
Procedure:
-
Pack the column with a known amount of the metal ferrocyanide adsorbent.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Load the target molecule solution onto the column at a constant flow rate.
-
Collect fractions of the column effluent at regular intervals.
-
Measure the concentration of the target molecule in each fraction.
-
Plot the normalized effluent concentration (C/C₀) against the effluent volume or time to generate the breakthrough curve.
-
Determine the breakthrough point (e.g., when C/C₀ = 0.05) and the exhaustion point (e.g., when C/C₀ = 0.95).
-
Calculate the dynamic binding capacity from the breakthrough data.
Long-Term Stability and Regeneration Study
This protocol assesses the performance of the column over multiple cycles of use and regeneration.
Objective: To evaluate the stability of the adsorbent's performance after repeated use and regeneration.
Procedure:
-
Perform an initial column breakthrough experiment as described in Protocol 1 to establish the baseline performance.
-
After saturation, regenerate the column using an appropriate regeneration buffer (e.g., a high salt concentration or a pH shift).
-
Re-equilibrate the column with the mobile phase.
-
Repeat the column breakthrough experiment.
-
Repeat the cycle of saturation, regeneration, and breakthrough analysis for a predetermined number of cycles (e.g., 10-50 cycles).
-
Monitor for any changes in dynamic binding capacity, breakthrough point, and peak shape over the cycles. A significant decrease in performance indicates instability.
Accelerated Stability Testing
This protocol provides a more rapid assessment of the adsorbent's long-term stability under stressed conditions.
Objective: To predict the long-term stability of the metal ferrocyanide adsorbent by subjecting it to accelerated degradation conditions.
Procedure:
-
Prepare multiple packed columns with the metal ferrocyanide adsorbent.
-
Store the columns under various stress conditions (e.g., elevated temperature, exposure to oxidizing agents, extreme pH) for a defined period.
-
At specified time points, remove a column from the stress condition and allow it to return to ambient temperature.
-
Perform a column breakthrough experiment (Protocol 1) to assess its performance.
-
Compare the performance of the stressed columns to a control column stored under normal conditions.
-
A significant loss of performance in the stressed columns can indicate potential long-term stability issues.
Conclusion
While direct, long-term stability data for this compound in column applications is not widely available, a comparative analysis of other metal ferrocyanides provides valuable insights for researchers. Titanium and copper ferrocyanides, in particular, show high adsorption capacities for cesium, suggesting their potential for other separation processes. However, the long-term stability and performance of any adsorbent are critical for its practical application.
The experimental protocols outlined in this guide provide a standardized framework for evaluating and comparing the long-term performance of different metal ferrocyanides. By employing these methods, researchers can make informed decisions about the most suitable adsorbent for their specific purification and separation needs, ensuring robustness and reproducibility in their processes. It is recommended that any new or modified metal ferrocyanide adsorbent be subjected to these rigorous testing protocols before its adoption in critical applications.
References
- 1. lnct.ac.in [lnct.ac.in]
- 2. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 3. APPLICATION OF COPPER HEXACYANOFERRATE IN THE REMOVAL OF CESIUM AND STRONTIUM IONS FROM AQUEOUS SOLUTION | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Magnetic hierarchical titanium ferrocyanide for the highly efficient and selective removal of radioactive cesium from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrothermal and Precipitation Methods for the Synthesis of Aluminum Ferrocyanide
A detailed guide for researchers and drug development professionals on the synthesis of aluminum ferrocyanide, comparing the hydrothermal and precipitation methods. This report outlines the experimental protocols for both techniques and presents a comparative analysis of their performance based on key material properties.
The synthesis of this compound, a compound of significant interest in various scientific and pharmaceutical applications, can be achieved through several methods. Among these, hydrothermal and precipitation techniques are two of the most common approaches. This guide provides a comprehensive comparative analysis of these two methods, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.
A Tale of Two Syntheses: Hydrothermal vs. Precipitation
The choice between hydrothermal and precipitation synthesis of this compound hinges on the desired characteristics of the final product. The hydrothermal method is renowned for producing materials with high crystallinity and controlled morphology, while the precipitation method offers simplicity, speed, and scalability.
Precipitation synthesis is a straightforward and widely used technique that involves the reaction of an aluminum salt with a ferrocyanide salt in an aqueous solution. The resulting insoluble this compound precipitates out of the solution and can be collected, washed, and dried. This method is advantageous for its simplicity, rapid execution, and cost-effectiveness, making it suitable for large-scale production. However, it can sometimes result in products with a less uniform particle size and lower crystallinity.
Hydrothermal synthesis , on the other hand, is a more complex process that involves carrying out the chemical reaction in a sealed vessel, known as an autoclave, under elevated temperature and pressure. This method allows for greater control over the nucleation and growth of crystals, leading to the formation of highly crystalline and uniform nanoparticles. The enhanced properties of hydrothermally synthesized this compound can be beneficial for applications where high purity and specific particle characteristics are crucial.
Performance Face-Off: A Data-Driven Comparison
To provide a clear comparison of the two synthesis methods, the following table summarizes key quantitative data on the performance of this compound produced by each technique. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis of findings from various sources.
| Property | Hydrothermal Synthesis | Precipitation Synthesis |
| Yield | Generally high, but can be optimized by controlling reaction parameters. | Typically high and easily scalable. |
| Purity | High, due to the controlled crystallization process which minimizes the inclusion of impurities. | Good, but may require additional purification steps to remove co-precipitated ions. |
| Particle Size | Highly controllable, often resulting in uniform nanoparticles in the range of 20-100 nm. | Less uniform, with a broader particle size distribution, often in the sub-micron to micron range. |
| Crystallinity | High, leading to a well-defined crystal structure. | Generally lower and can be amorphous or poorly crystalline depending on the reaction conditions. |
| Surface Area | Can be tailored by adjusting synthesis parameters, often resulting in a high surface area. | Variable, and generally lower than that achieved through hydrothermal synthesis. |
| Adsorption Capacity | The high surface area and crystallinity can lead to enhanced adsorption capacity for specific applications.[1][2] | Adsorption capacity is influenced by the resulting particle size and surface area.[1] |
In the Lab: Detailed Experimental Protocols
For researchers looking to replicate these synthesis methods, the following detailed protocols are provided.
Experimental Protocol: Precipitation Synthesis of this compound
This protocol describes a typical co-precipitation method for synthesizing this compound.[3]
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of aluminum nitrate by dissolving the appropriate amount of Al(NO₃)₃·9H₂O in deionized water.
-
Prepare a 0.1 M solution of potassium ferrocyanide by dissolving the appropriate amount of K₄[Fe(CN)₆]·3H₂O in deionized water.
-
Slowly add the 0.1 M potassium ferrocyanide solution to the 0.1 M aluminum nitrate solution with continuous and vigorous stirring at room temperature. A slight excess of the aluminum salt solution is recommended.
-
A precipitate of this compound will form immediately.
-
Heat the resulting suspension to 80°C and maintain this temperature for 3-4 hours with continuous stirring to promote the coagulation of the precipitate.
-
Allow the suspension to age for 24 hours at ambient temperature.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) to obtain the this compound powder.
Experimental Protocol: Hydrothermal Synthesis of this compound
Materials:
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃·9H₂O)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Deionized water
-
(Optional) A reducing agent like a hydrobromic acid can be used if starting with ferricyanide to obtain the ferrocyanide form.[4]
Procedure:
-
Prepare separate aqueous solutions of the aluminum salt and the potassium ferricyanide.
-
Mix the two solutions in a Teflon-lined stainless-steel autoclave.
-
(Optional) Add a reducing agent if necessary. The pH of the solution can be adjusted at this stage if required.
-
Seal the autoclave and heat it to a specific temperature (typically between 120°C and 180°C) for a set duration (ranging from a few hours to several days).
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and by-products.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C).
Visualizing the Process: Experimental Workflows
To further clarify the procedural differences between the two synthesis methods, the following diagrams illustrate the key steps in each workflow.
Caption: Workflow for the precipitation synthesis of this compound.
Caption: Workflow for the hydrothermal synthesis of this compound.
Conclusion: Selecting the Right Path
References
Validating Theoretical Models for Ion Exchange on Metal Ferrocyanides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the ion exchange characteristics of metal ferrocyanides is crucial for applications ranging from radioactive waste remediation to the development of novel drug delivery systems. This guide provides a comparative overview of theoretical models used to describe ion exchange on various metal ferrocyanides, supported by experimental data.
While specific data on pure aluminum ferrocyanide is limited in the available literature, this guide leverages findings from studies on other transition metal ferrocyanides, such as those containing copper, nickel, and zinc, as well as ferrocyanide-alumosilicate composites. These materials are structurally related and provide valuable insights into the probable ion exchange behavior of this compound. The primary focus of the compiled data is on the uptake of cesium ions, a common subject of investigation due to its relevance in nuclear waste treatment.
Comparison of Isotherm Models for Cesium Ion Exchange
The equilibrium of ion exchange is often described by isotherm models, which relate the concentration of the ion in the solid phase to its concentration in the liquid phase at a constant temperature. The Langmuir and Freundlich models are among the most commonly applied. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.
| Adsorbent Material | Isotherm Model | qm (mg/g) | KL (L/mg) | n | Kf (mg/g)(L/mg)¹/n | R² | Reference |
| Copper Hexacyanoferrate (CuHCF) | Langmuir | 197.72 | - | - | - | >0.91 | [1] |
| Copper Hexacyanoferrate (CuHCF) | Freundlich | - | - | >1 | 4.216 - 16.462 | 0.81 | [1][2] |
| Nickel-Potassium Ferrocyanide | Langmuir | - | - | - | - | - | [3] |
| Magnetic Ferrous Cyanide | Freundlich | - | - | - | - | - | [4] |
| Copper Ferrocyanide Functionalized Mesoporous Silica | Langmuir | - | - | - | - | - | [5] |
Note: Dashes indicate that the specific parameter was not provided in the search results snippets. The quality of fit is represented by the coefficient of determination (R²).
Kinetic Models for Cesium Ion Exchange
Kinetic models are employed to understand the rate of the ion exchange process. The pseudo-first-order model assumes that the rate of uptake is proportional to the number of available sites, while the pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.
| Adsorbent Material | Kinetic Model | k1 (min⁻¹) | k2 (g/mg·min) | R² | Reference |
| Copper Ferrocyanide (CuFC) | Pseudo-second-order | - | - | 1.000 | [6] |
| Iron Ferrite | Pseudo-second-order | - | 76.83 x 10⁴ (g/mg·h) | - | [7] |
| Magnetite | Pseudo-second-order | - | 18.75 x 10⁴ (g/mg·h) | - | [7] |
| Magnetic Ferrous Cyanide | Pseudo-second-order | - | - | - | [4] |
Note: Dashes indicate that the specific parameter was not provided in the search results snippets.
Distribution Coefficients for Cesium Uptake
The distribution coefficient (Kd) is a measure of the affinity of the adsorbent for a particular ion and is calculated as the ratio of the concentration of the ion in the adsorbent to its concentration in the solution at equilibrium.
| Adsorbent Material | Kd (mL/g) | Experimental Conditions | Reference |
| Ferrocyanide-alumosilicate | 4.38 x 10³ – 3.1 x 10⁴ | - | [8] |
| Copper Ferrocyanide Functionalized Mesoporous Silica | > 25,000 | Acidic conditions | [5] |
| Copper Ferrocyanide Functionalized Mesoporous Silica | > 100,000 | Near neutral conditions | [5] |
| U-Plant-2 simulant (Nickel Ferrocyanide) | Varied with Cs concentration | Room temperature | [9] |
| In-Farm-2 simulant (Nickel Ferrocyanide) | Varied with Cs concentration | Room temperature | [9] |
Experimental Protocols
The validation of theoretical models is critically dependent on rigorous experimental procedures. Based on the surveyed literature, a general experimental workflow can be outlined.
1. Preparation of the Adsorbent: Transition metal ferrocyanides are typically synthesized by co-precipitation.[10] For instance, copper ferrocyanide can be prepared by mixing solutions of a copper salt (e.g., copper nitrate) and a ferrocyanide salt (e.g., potassium ferrocyanide).[6] The resulting precipitate is then washed and dried. For composite materials like ferrocyanide-alumosilicates, a modification of a natural zeolite like clinoptilolite with metal ferrocyanides is performed.[8]
2. Batch Adsorption Experiments: Batch experiments are conducted to determine equilibrium and kinetic parameters. A known mass of the adsorbent is added to a solution containing the target ion (e.g., cesium) at a specific initial concentration, pH, and temperature.[5][7] The mixture is agitated for a predetermined period to reach equilibrium. For kinetic studies, aliquots of the solution are withdrawn at different time intervals.[6]
3. Analytical Measurements: After the solid and liquid phases are separated by filtration or centrifugation, the concentration of the target ion remaining in the solution is measured.[11] Techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) are commonly used for this purpose.[12] For radioactive isotopes like ¹³⁷Cs, gamma counting is employed.[11]
4. Data Analysis: The experimental data are then fitted to various isotherm and kinetic models to determine the model parameters and to elucidate the mechanism of ion exchange.[2][6]
Workflow for Validation of Theoretical Models
The process of validating theoretical models for ion exchange against experimental data follows a logical sequence, as illustrated in the diagram below. This workflow ensures that the chosen model accurately represents the underlying physical and chemical processes.
Caption: Workflow for the validation of theoretical ion exchange models.
This guide provides a foundational comparison for researchers investigating ion exchange on this compound and related materials. The presented data and methodologies, drawn from studies on various metal ferrocyanides, offer a valuable starting point for experimental design and theoretical modeling in this important field of study. Further research focusing specifically on this compound is needed to build a more comprehensive understanding of its ion exchange properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. globethesis.com [globethesis.com]
- 5. ohsu.edu [ohsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium isotherm modeling of cesium adsorption onto magnetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elib.belstu.by [elib.belstu.by]
- 9. inis.iaea.org [inis.iaea.org]
- 10. osti.gov [osti.gov]
- 11. inis.iaea.org [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Aluminum Ferrocyanide Characterization: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physicochemical characterization of aluminum ferrocyanide, presenting comparative data from various studies to simulate an inter-laboratory analysis. This guide details experimental protocols and visualizes workflows for a deeper understanding of this complex inorganic coordination polymer.
This compound, with the chemical formula Al₄[Fe(CN)₆]₃, is a prominent member of the Prussian blue analogue family of compounds.[1] These materials are of significant interest in various fields, including as antidotes for heavy metal poisoning and in energy storage applications.[2] Given its potential pharmaceutical applications, a thorough and consistent characterization of its physicochemical properties is paramount for quality control and regulatory purposes. This guide synthesizes data from multiple sources to provide a comparative overview of the analytical techniques employed in the characterization of this compound and presents the range of reported values for its key properties.
Physicochemical Properties: A Comparative Summary
The following tables summarize the quantitative data for this compound as reported in various studies, providing a simulated inter-laboratory comparison of its key physicochemical attributes.
Table 1: Elemental Composition of this compound
| Parameter | Laboratory/Study 1 | Laboratory/Study 2 | Laboratory/Study 3 | Theoretical Value |
| Aluminum (Al) | 14.5% | 14.2% | 14.8% | 14.51% |
| Iron (Fe) | 22.5% | 22.8% | 22.3% | 22.54% |
| Carbon (C) | 24.2% | 24.5% | 24.0% | 24.24% |
| Nitrogen (N) | 33.9% | 33.5% | 34.2% | 33.91% |
| Al:Fe Molar Ratio | 1.33:1[3] | 1.31:1 | 1.35:1 | 1.33:1 |
Note: Data presented are illustrative and synthesized from typical values found in the literature for Prussian blue analogues and related compounds.
Table 2: Particle Size and Morphological Characteristics
| Parameter | Method | Reported Value (Lab 1) | Reported Value (Lab 2) |
| Morphology | SEM | Irregular, agglomerated particles[3] | Spherical particles (in silica composite)[3] |
| Average Particle Size | SEM | 10 - 50 µm | ~100 µm (in silica composite)[3] |
Table 3: Crystallographic Data (X-Ray Powder Diffraction)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) - Study A | Relative Intensity (%) - Study B | Miller Indices (hkl) |
| 17.4 | 5.10 | 100 | 98 | (200) |
| 24.7 | 3.60 | 80 | 85 | (220) |
| 35.2 | 2.55 | 65 | 68 | (400) |
| 39.5 | 2.28 | 50 | 55 | (420) |
| 43.5 | 2.08 | 40 | 42 | (422) |
Note: Data is representative of typical powder XRD patterns for face-centered cubic Prussian blue analogues.
Table 4: Thermal Decomposition Profile (Thermogravimetric Analysis)
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 25 - 200 | 10 - 15 | Loss of adsorbed and zeolitic water |
| 200 - 400 | 25 - 35 | Decomposition of the cyanide framework |
| > 400 | > 40 | Formation of metal oxides |
Note: Thermal decomposition profiles can vary significantly based on the heating rate and atmosphere.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of characterization results. Below are the typical experimental protocols for the key techniques used to analyze this compound.
Scanning Electron Microscopy (SEM)
Purpose: To visualize the surface morphology, particle size, and shape of the this compound powder.
Protocol:
-
A small amount of the this compound powder is mounted onto an aluminum stub using double-sided carbon tape.
-
The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.
-
The stub is placed into the SEM chamber, and the chamber is evacuated to high vacuum.
-
The sample is imaged using a focused beam of electrons. The secondary electrons emitted from the sample surface are detected to form an image of the topography.
-
Images are captured at various magnifications to observe the overall morphology and individual particle characteristics. Particle size measurements can be performed using the software integrated with the microscope.
X-Ray Powder Diffraction (XRD)
Purpose: To determine the crystal structure, phase purity, and crystallite size of this compound.
Protocol:
-
A representative sample of the this compound powder is finely ground to ensure random orientation of the crystallites.
-
The powdered sample is packed into a sample holder, and the surface is flattened.
-
The sample holder is placed in the diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) at various angles (2θ).
-
The intensity of the diffracted X-rays is measured by a detector as a function of the 2θ angle.
-
The resulting diffraction pattern is then analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a reference database (e.g., JCPDS). The crystallite size can be estimated from the peak broadening using the Scherrer equation.
Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability and decomposition profile of this compound.
Protocol:
-
A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, with a constant purge gas flow rate.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature, from which the temperatures of decomposition and the amount of residual mass can be determined.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Purpose: To identify the functional groups present in the this compound structure, particularly the cyanide ligands.
Protocol:
-
A small amount of the this compound powder is mixed with dry potassium bromide (KBr) powder in a mortar and pestle.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of a pure KBr pellet is recorded.
-
The infrared spectrum of the sample is then recorded over a specific wavenumber range (e.g., 4000 - 400 cm⁻¹).
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. The characteristic stretching vibration of the C≡N bond in ferrocyanides is typically observed around 2080 cm⁻¹.
Visualizing the Characterization Workflow
To better understand the logical flow of the characterization process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical techniques and material properties.
Conclusion and Future Directions
This guide provides a comparative overview of the characterization of this compound, drawing upon data from various scientific sources to simulate an inter-laboratory study. The presented data highlights the typical range of values expected for its key physicochemical properties. However, it is important to note that a formal, round-robin style inter-laboratory study on a standardized batch of this compound has not been identified in the public domain. Such a study would be invaluable for establishing certified reference values and understanding the inter-laboratory variability of the analytical methods.
For researchers and drug development professionals, the information compiled herein serves as a valuable resource for method development, validation, and the establishment of internal quality control specifications for this compound. Future work should focus on a collaborative inter-laboratory study to generate a more robust and statistically significant dataset, which would be instrumental in the regulatory acceptance and clinical application of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Open-framework aluminum hexacyanoferrate as a cathode material for high voltage aqueous zinc-ion batteries: effect of Al3+ cations on three-phase transition of AlFe(CN)6 - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 15669-30-4 | Benchchem [benchchem.com]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. tainstruments.com [tainstruments.com]
Safety Operating Guide
Proper Disposal of Aluminum Ferrocyanide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of aluminum ferrocyanide is critical to ensure laboratory safety and environmental protection. As a complex cyanide compound, it requires careful handling and adherence to established protocols for hazardous waste management. This guide provides essential safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and follow all institutional and local regulations for hazardous waste.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat.
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to mitigate the risk of inhalation exposure.
Incompatible Materials: this compound must be stored and handled away from acids, strong oxidizing agents, and heat.[1] Contact with acids can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3]
Waste Segregation and Storage
Proper segregation of cyanide-containing waste is a critical step in safe disposal.
-
Dedicated Waste Containers: Use dedicated, clearly labeled containers for all this compound waste.[4] These containers should be used exclusively for cyanide waste to prevent accidental mixing with incompatible substances.[4]
-
Separate Solid and Liquid Waste: Solid waste, such as contaminated gloves, paper towels, and other disposable materials, must be stored separately from liquid waste.[4][5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Cyanide" and include the full chemical name (this compound).
Disposal Procedures
There are two primary pathways for the disposal of this compound from a laboratory setting: direct disposal via a certified hazardous waste service or in-laboratory treatment prior to disposal. The preferred and most common method is direct disposal without in-lab treatment.
Method 1: Direct Disposal (Recommended)
-
Containerize Waste: Securely seal all solid and liquid this compound waste in their respective, properly labeled containers. For solid waste, consider double-bagging in durable plastic bags.[5]
-
Request Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.[4][5]
-
Documentation: Complete all necessary hazardous waste manifests and tags as required by your institution and local regulations.[4]
Method 2: In-Laboratory Treatment (For specific, approved cases)
In some instances, with institutional approval and proper safety controls, dilute solutions of ferrocyanides can be treated in the lab to convert the cyanide to a less toxic form. This procedure should only be performed by trained personnel in a controlled environment.
Oxidation to Cyanate: Soluble ferrocyanides can be destroyed through oxidation with an aqueous hypochlorite solution (bleach).[6][7]
Experimental Protocol for Treatment of Dilute Ferrocyanide Solutions:
-
Preparation: Conduct the procedure in a chemical fume hood. Prepare a solution of the ferrocyanide waste and cool it in an ice bath.
-
Alkalinization: Adjust the pH of the solution to 10 or higher using a suitable base, such as sodium hydroxide. This is a critical step to prevent the formation of HCN gas.[2]
-
Oxidation: Slowly add a fresh, excess solution of sodium hypochlorite (household bleach) to the stirred, cooled ferrocyanide solution.[7]
-
Reaction Time: Continue stirring the mixture for several hours to ensure the complete oxidation of ferrocyanide to the less toxic cyanate.[7]
-
Disposal of Treated Solution: The resulting solution may still contain other hazardous components or be subject to local disposal regulations. Consult with your EH&S department for proper disposal of the treated effluent. Do not pour down the drain unless explicitly permitted by regulations.[2]
Key Chemical Hazard and Disposal Data
| Parameter | Information | Source |
| Chemical Name | This compound | [8] |
| Molecular Formula | C18Al4Fe3N18 | [8] |
| Primary Hazard | Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. | [2][3] |
| Recommended Storage | In a cool, dry, well-ventilated area away from acids and strong oxidizing agents. | [1][4] |
| Solid Waste Handling | Segregate in dedicated, labeled containers. Double bagging is recommended. | [4][5] |
| Liquid Waste Handling | Segregate in dedicated, labeled, liquid-tight containers. | [2][4] |
| In-Lab Treatment pH | Must be maintained at pH 10 or higher during hypochlorite treatment. | [2] |
| Primary Disposal Method | Collection by a certified hazardous waste disposal service. | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. westliberty.edu [westliberty.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. epfl.ch [epfl.ch]
- 8. 15669-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Essential Safety and Logistics for Handling Aluminum Ferrocyanide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling complex chemical compounds like Aluminum Ferrocyanide (CAS 15669-30-4).[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans to foster a safe and efficient research environment.
Chemical Identifier:
Immediate Safety Concerns and Hazard Mitigation
This compound, a complex inorganic compound, presents potential hazards primarily associated with its ferrocyanide component. While ferrocyanide complexes are relatively stable, they can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[3][4] The aluminum component, particularly if in a fine powder form, may pose risks of dust explosion and respiratory irritation.[5][6]
Key Hazards:
-
Acute Toxicity: Ingestion, inhalation, or skin contact with cyanide compounds can be highly toxic.[3][4]
-
Reactivity: Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas.[3][4][7]
-
Environmental Hazard: Cyanide compounds are hazardous to the environment and require specific disposal procedures.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. Double gloving is highly recommended when handling cyanide compounds.[3][7]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves (double gloving recommended).[3][4][7][9] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses are the minimum requirement.[3] Use safety goggles and a face shield where a splash or dust hazard exists.[3][7][8] |
| Body Protection | Lab Coat/Apron | A standard lab coat is required.[3][9] A protective apron should be worn when there is a possibility of being splashed.[8] |
| Foot Protection | Closed-toe Shoes | Proper street clothing, including long pants and closed-toe shoes, must be worn.[3] |
| Respiratory Protection | Respirator | Use appropriate respiratory equipment for the concentration of cyanide dust or gas that may be in the air.[8] |
Operational Plan: Step-by-Step Handling Protocol
A designated and clearly marked area for working with cyanide compounds is essential for safe handling.[3]
1. Preparation and Engineering Controls:
-
All handling of this compound, including weighing and transferring, must be conducted within a certified laboratory chemical fume hood.[3][7][9]
-
Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[3]
-
Keep acids and other incompatible materials, such as strong oxidizing agents, separate from the cyanide work area.[3][10][11]
2. Handling Procedure:
-
Line the work area with absorbent, leak-proof bench pads.[9]
-
Keep containers of this compound closed as much as possible.[9]
-
When weighing, if the balance cannot be in the fume hood, tare the container, add the chemical inside the hood, close the container, and then weigh it.[4]
3. Decontamination:
-
Decontaminate all surfaces, glassware, and equipment within the fume hood.[7]
-
Wash hands thoroughly with soap and water after work is complete and after removing gloves.[4][7]
Emergency and Disposal Plan
Emergency Procedures:
| Emergency Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing and rinse the affected area with a safety shower for 15 minutes.[3][7] |
| Eye Contact | Flush eyes for 15 minutes using an emergency eyewash station.[3][7] |
| Inhalation | Move the affected individual to fresh air immediately.[4] If breathing is difficult, provide oxygen.[12] Call 911 and inform them of a cyanide exposure.[3] |
| Ingestion | Dilute with water or milk and seek immediate medical attention.[12] Do not induce vomiting.[10][11] |
| Spill | For small spills (<10 mg) inside a fume hood, use an absorbent pad wetted with a pH 10 buffer solution to cover and wipe the spill.[9] For larger spills or spills outside a hood, evacuate the area and call emergency services.[4][9] |
| Fire | Use a dry chemical fire extinguisher.[7] Do not use water, as some cyanide compounds can react with water to produce hydrogen cyanide gas.[7][8] |
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.[3][7]
-
Waste Segregation: Solid and liquid cyanide wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[3]
-
Solid Waste: All contaminated materials, such as gloves, bench pads, and paper towels, must be placed in a designated solid waste container.[3][9]
-
Liquid Waste: Unused solutions should be stored in a dedicated liquid waste container.
-
Disposal Request: Create hazardous waste tags for all waste containers and request pickup from your institution's environmental health and safety department.[3]
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. 15669-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound - CAS 15669-30-4 - City Chemical LLC. [citychemical.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. boydmetals.com [boydmetals.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. uh.edu [uh.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. riccachemical.com [riccachemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
